2'-Deoxy-NAD+
Description
Nad, also known as DPN or nadide, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. Nad exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Nad has been found throughout most human tissues, and has also been primarily detected in blood. Nad can be found anywhere throughout the human cell, such as in endoplasmic reticulum, nucleus, peroxisome, and mitochondria. Nad exists in all eukaryotes, ranging from yeast to humans. In humans, Nad is involved in cardiolipin biosynthesis CL(i-13:0/i-19:0/i-19:0/i-22:0) pathway, cardiolipin biosynthesis CL(a-13:0/i-14:0/i-16:0/a-15:0) pathway, cardiolipin biosynthesis CL(i-12:0/18:2(9Z, 11Z)/i-24:0/i-12:0) pathway, and cardiolipin biosynthesis CL(i-12:0/a-15:0/i-19:0/18:2(9Z, 11Z)) pathway. Nad is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(i-22:0/a-25:0/21:0) pathway, de novo triacylglycerol biosynthesis TG(a-21:0/a-17:0/8:0) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/24:1(15Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(24:0/22:0/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-NNYOXOHSSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O14P2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Nicotinamide adenine dinucleotide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53-84-9 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nadide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Characterization of 2'-deoxy-NAD+: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Biological Significance of 2'-deoxy-NAD+
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. Its analog, 2'-deoxy-NAD+ (2'-dNAD+), in which the hydroxyl group at the 2' position of the adenosine ribose is absent, has emerged as a molecule of significant interest. Initially characterized as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), 2'-dNAD+ is now recognized as a substrate for the ectoenzyme CD38, leading to the production of the "superagonist" second messenger, 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR). This guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological roles of 2'-dNAD+, with a focus on its interaction with key enzymes and its involvement in cellular signaling pathways.
Data Presentation
The following tables summarize the key quantitative data associated with the enzymatic interactions of 2'-deoxy-NAD+ and its downstream signaling molecule, 2'-deoxy-ADPR.
Table 1: Kinetic Parameters of Enzymes Interacting with 2'-deoxy-NAD+ and its Derivatives
| Enzyme | Substrate/Inhibitor | Interaction Type | Km | Vmax | Ki | EC50 |
| Poly(ADP-ribose) polymerase (PARP) | 2'-deoxy-NAD+ | Non-competitive inhibitor | - | - | Potent inhibition observed | - |
| CD38 | 2'-deoxy-NAD+ | Substrate | Data not available | Data not available | - | - |
| TRPM2 Channel | 2'-deoxy-ADPR | Agonist (in the presence of Ca2+) | - | - | - | 190 ± 62 nM (for Ca2+) |
| TRPM2 Channel | ADPR | Agonist (in the presence of Ca2+) | - | - | - | 690 ± 115 nM (for Ca2+) |
Experimental Protocols
Enzymatic Synthesis of 2'-deoxy-NAD+
This protocol is adapted from the enzymatic synthesis using nicotinamide mononucleotide adenylyltransferase (NMNAT).
Materials:
-
Nicotinamide mononucleotide (NMN+)
-
2'-deoxyadenosine-5'-triphosphate (dATP)
-
NMN+-adenyl transferase (E.C. 2.7.7.18)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Incubator or water bath at 37°C
-
Reagents for quenching the reaction (e.g., perchloric acid)
-
Neutralizing agent (e.g., potassium carbonate)
Procedure:
-
Prepare a reaction mixture containing NMN+ and dATP in the reaction buffer. A typical starting concentration would be in the millimolar range for both substrates.
-
Initiate the reaction by adding a purified preparation of NMN+-adenyl transferase to the reaction mixture.
-
Incubate the reaction at 37°C. The optimal incubation time should be determined empirically by monitoring the reaction progress, but can range from several hours to overnight.
-
Monitor the formation of 2'-dNAD+ using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) (see Protocol 3).
-
Once the reaction has reached the desired level of completion, terminate the reaction by adding a quenching agent like cold perchloric acid to a final concentration of 0.5 M to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Carefully neutralize the supernatant containing the product with a neutralizing agent such as potassium carbonate.
-
The neutralized supernatant is now ready for purification.
Purification of 2'-deoxy-NAD+
This two-step purification protocol utilizes boronate affinity chromatography followed by strong anion-exchange HPLC.[1]
Step 1: Boronate Affinity Chromatography
This step separates 2'-dNAD+ (which lacks a cis-diol) from unreacted NMN+ and other molecules containing cis-diols.
Materials:
-
Boronate affinity gel
-
Binding Buffer (e.g., 50 mM HEPES, pH 8.5)
-
Elution Buffer (e.g., 0.1 M Formic Acid)
-
Chromatography column
Procedure:
-
Pack a chromatography column with the boronate affinity gel and equilibrate it with the binding buffer.
-
Load the neutralized supernatant from the synthesis reaction onto the column.
-
Wash the column extensively with the binding buffer to remove any unbound molecules. 2'-dNAD+ will not bind to the column and will be in the flow-through and initial wash fractions.
-
Collect the flow-through and wash fractions, as they contain the partially purified 2'-dNAD+.
-
The bound molecules (like NAD+) can be eluted with the elution buffer if desired for other purposes.
Step 2: Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC)
This step purifies 2'-dNAD+ from unreacted dATP and other anionic species.
Materials:
-
Strong anion-exchange HPLC column
-
Mobile Phase A (e.g., 20 mM ammonium formate, pH 3.5)
-
Mobile Phase B (e.g., 1 M ammonium formate, pH 3.5)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SAX-HPLC column with Mobile Phase A.
-
Inject the collected fractions from the boronate affinity chromatography step.
-
Elute the column with a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 260 nm. 2'-dNAD+ will elute as a distinct peak, separated from dATP and other components.
-
Collect the fractions corresponding to the 2'-dNAD+ peak.
-
The collected fractions can be lyophilized to obtain the purified 2'-dNAD+ as a solid.
Characterization of 2'-deoxy-NAD+ by HPLC
This protocol describes a general method for analyzing the purity of the synthesized 2'-dNAD+.
Materials:
-
Reversed-phase C18 HPLC column
-
Mobile Phase A (e.g., 0.1 M potassium phosphate buffer, pH 6.0)
-
Mobile Phase B (e.g., 100% methanol)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the C18 column with a suitable starting mixture of Mobile Phase A and B.
-
Inject a sample of the purified 2'-dNAD+.
-
Run a gradient of increasing Mobile Phase B to elute the compounds.
-
Monitor the absorbance at 260 nm.
-
The purity of the 2'-dNAD+ can be assessed by the presence of a single major peak at the expected retention time. The identity of the peak can be confirmed by mass spectrometry.
Signaling Pathways and Experimental Workflows
Biosynthesis of 2'-deoxy-NAD+ and its Conversion to 2'-deoxy-ADPR
The enzymatic synthesis of 2'-dNAD+ is a critical first step in its biological journey. This is followed by its conversion to the signaling molecule 2'-deoxy-ADPR by the enzyme CD38.
Caption: Enzymatic synthesis of 2'-dNAD+ and its subsequent hydrolysis to 2'-deoxy-ADPR.
2'-deoxy-ADPR Signaling Pathway via TRPM2
2'-deoxy-ADPR acts as a potent agonist of the TRPM2 ion channel, leading to an influx of calcium and subsequent downstream signaling events.
Caption: Activation of the TRPM2 channel by 2'-deoxy-ADPR and intracellular Ca2+.
Experimental Workflow for Synthesis and Characterization
This workflow outlines the key steps from synthesis to the final characterization of 2'-deoxy-NAD+.
Caption: A streamlined workflow for the production and analysis of 2'-deoxy-NAD+.
Conclusion
2'-deoxy-NAD+ stands as a fascinating analog of NAD+, demonstrating a dual role as both a potent enzyme inhibitor and a precursor to a powerful signaling molecule. Its non-competitive inhibition of PARP highlights its potential in therapeutic contexts, particularly in cancer biology. Furthermore, its conversion by CD38 to 2'-deoxy-ADPR, a superagonist of the TRPM2 channel, implicates it in calcium signaling and cellular responses to oxidative stress. The detailed protocols and data presented in this guide offer a valuable resource for researchers seeking to explore the multifaceted nature of 2'-deoxy-NAD+ and its derivatives. Further investigation into the precise kinetic parameters of its interactions with PARP and CD38 will undoubtedly provide deeper insights into its biological functions and therapeutic potential.
References
Synthesis of 2'-Deoxy-NAD+ for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2'-deoxy-NAD+, a crucial tool for research in enzymology, signaling pathways, and drug discovery. The document details both enzymatic and chemical synthesis strategies, provides in-depth experimental protocols, and presents quantitative data in structured tables. Furthermore, it visualizes the key signaling pathways involving 2'-deoxy-NAD+ using the DOT language for Graphviz.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] Analogs of NAD+, such as 2'-deoxy-NAD+ (in which the hydroxyl group at the 2' position of the adenosine ribose is replaced by hydrogen), are invaluable for elucidating the mechanisms of these enzymes and for developing novel therapeutic agents.[2] 2'-deoxy-NAD+ has been identified as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy.[2][3] Additionally, it serves as a substrate for the enzyme CD38, leading to the formation of 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR), a calcium-mobilizing second messenger.[4][5] This guide offers a detailed examination of the methodologies for producing and characterizing 2'-deoxy-NAD+ for research purposes.
Synthesis of 2'-Deoxy-NAD+
The synthesis of 2'-deoxy-NAD+ can be achieved through both enzymatic and chemical approaches. The enzymatic method is generally preferred for its high specificity and yield under mild reaction conditions.
Enzymatic Synthesis
The most common enzymatic synthesis of 2'-deoxy-NAD+ involves the condensation of nicotinamide mononucleotide (NMN) and 2'-deoxyadenosine triphosphate (dATP), catalyzed by NAD+ pyrophosphorylase, also known as nicotinamide mononucleotide adenylyltransferase (NMNAT).[2][6]
Reaction Scheme:
dATP + NMN ⇌ 2'-deoxy-NAD+ + PPi
This reaction is reversible, and the equilibrium can be shifted towards the product by the addition of inorganic pyrophosphatase, which hydrolyzes the pyrophosphate (PPi) byproduct.
Chemical Synthesis
While a complete de novo chemical synthesis of 2'-deoxy-NAD+ is complex, a chemoenzymatic approach is often employed. This typically involves the chemical synthesis of a key precursor, such as 2'-deoxy-nicotinamide mononucleotide (2'-dNMN) or a derivative of 2'-deoxyadenosine 5'-monophosphate (dAMP). For instance, nicotinamide riboside and its derivatives can be synthesized chemically and then potentially converted to the corresponding mononucleotide for enzymatic coupling.[7][8][9][10][11] However, the enzymatic route starting from commercially available precursors is generally more straightforward for laboratory-scale production.
Experimental Protocols
Enzymatic Synthesis of 2'-Deoxy-NAD+
This protocol is adapted from the method described by Alvarez-Gonzalez (1988).[2]
Materials:
-
Nicotinamide mononucleotide (NMN)
-
2'-deoxyadenosine triphosphate (dATP)
-
NAD+ pyrophosphorylase (NMNAT) from a suitable source (e.g., bovine liver)
-
Inorganic pyrophosphatase
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Bovine serum albumin (BSA)
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM NMN, 1 mM dATP, and 0.1 mg/mL BSA.
-
Add NAD+ pyrophosphorylase to a final concentration of 0.1-0.5 units/mL.
-
Add inorganic pyrophosphatase to a final concentration of 1 unit/mL to drive the reaction forward.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the progress of the reaction by HPLC.
-
Terminate the reaction by heating at 100°C for 1 minute or by adding perchloric acid to a final concentration of 0.5 M, followed by neutralization with KOH.
-
Centrifuge to remove precipitated protein and potassium perchlorate.
-
Proceed with the purification of 2'-deoxy-NAD+ from the supernatant.
Purification of 2'-Deoxy-NAD+
A two-step purification process involving affinity chromatography followed by strong anion-exchange high-performance liquid chromatography (SAX-HPLC) is effective.[2]
Step 1: Affinity Chromatography
-
Column: Boronate gel affinity column (e.g., Affi-Gel 601). This resin selectively retains molecules with cis-diol groups, which are present in the unreacted NMN and any NAD+ produced from potential trace amounts of ATP, but not in 2'-deoxy-NAD+.
-
Equilibration: Equilibrate the column with 0.1 M ammonium acetate buffer (pH 8.8).
-
Sample Loading: Apply the supernatant from the enzymatic synthesis reaction to the column.
-
Elution: Elute the 2'-deoxy-NAD+ with the equilibration buffer. The unreacted NMN and any contaminating NAD+ will be retained by the column.
-
Monitoring: Monitor the elution profile by measuring the absorbance at 260 nm.
Step 2: Strong Anion-Exchange HPLC (SAX-HPLC)
-
Column: A strong anion-exchange column (e.g., Partisil-10 SAX).
-
Mobile Phase: Isocratic elution with 0.4 M ammonium formate buffer (pH 4.5).
-
Sample Injection: Inject the pooled and concentrated fractions containing 2'-deoxy-NAD+ from the affinity chromatography step.
-
Detection: Monitor the elution at 260 nm.
-
Fraction Collection: Collect the peak corresponding to 2'-deoxy-NAD+.
-
Desalting: Desalt the purified fraction by lyophilization or a suitable desalting column.
Data Presentation
Quantitative Synthesis Data
| Parameter | Value | Reference |
| Enzymatic Synthesis Yield | Up to 98% (for radiolabeled NAD+) | [12][13][14] |
| Purity (Post-Purification) | >95% | [15] |
Note: The yield for 2'-deoxy-NAD+ is expected to be high, similar to that of NAD+, but should be determined empirically.
Characterization Data
| Technique | Expected Results for 2'-Deoxy-NAD+ |
| UV-Vis Spectroscopy | Absorbance maximum at ~260 nm. |
| ¹H NMR Spectroscopy | Characteristic peaks for the nicotinamide, ribose, and adenine moieties. The absence of the 2'-hydroxyl proton signal and the presence of two protons at the 2' position of the deoxyribose will be key identifiers. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of 2'-deoxy-NAD+ (C₂₁H₂₇N₇O₁₃P₂). |
| HPLC Retention Time | A distinct retention time on SAX and/or reverse-phase columns, different from NAD+, NMN, and dATP. |
Signaling Pathways and Experimental Workflows
2'-Deoxy-NAD+ as a Substrate for CD38 and a Modulator of Calcium Signaling
2'-deoxy-NAD+ is a substrate for the ectoenzyme CD38, which catalyzes its hydrolysis to 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR).[4][5] 2'-deoxy-ADPR is a potent agonist of the TRPM2 channel, a non-selective cation channel, leading to an influx of Ca²⁺ and subsequent downstream signaling events.[5]
Caption: 2'-deoxy-NAD+ metabolism by CD38 and subsequent Ca²⁺ signaling.
2'-Deoxy-NAD+ as an Inhibitor of PARP-1
2'-deoxy-NAD+ acts as a potent non-competitive inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1).[2] PARP-1 is a key enzyme in the DNA damage response, where it uses NAD+ to synthesize poly(ADP-ribose) chains on itself and other acceptor proteins, recruiting DNA repair machinery. Inhibition of PARP-1 by 2'-deoxy-NAD+ can block this process.
Caption: Inhibition of the PARP-1 DNA damage response pathway by 2'-deoxy-NAD+.
Experimental Workflow for Synthesis and Purification
The overall workflow for producing and purifying 2'-deoxy-NAD+ for research use is summarized below.
Caption: Overall workflow for the synthesis and purification of 2'-deoxy-NAD+.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The NAD+ synthesizing enzyme nicotinamide mononucleotide adenylyltransferase 2 (NMNAT-2) is a p53 downstream target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient chemical synthesis of nicotinamide riboside (NAR) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide [mdpi.com]
The Differential Role of 2'-Deoxy-NAD+ in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and a critical substrate for a host of signaling enzymes. The synthetic analog, 2'-deoxy-NAD+, in which the hydroxyl group at the 2' position of the adenosine ribose is removed, serves as a powerful chemical probe to dissect the intricacies of NAD+-dependent pathways. This technical guide provides an in-depth exploration of the fundamental biological functions of 2'-deoxy-NAD+, with a particular focus on its differential effects on mono(ADP-ribosyl)transferases and poly(ADP-ribose) polymerases (PARPs). We present a summary of the available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Core Biological Functions of 2'-Deoxy-NAD+
2'-Deoxy-NAD+ is a structural analog of NAD+ that has been instrumental in distinguishing between two major classes of ADP-ribosylating enzymes. Its primary biological significance, as elucidated through numerous studies, lies in its selective substrate activity.
1.1. Substrate for Mono(ADP-ribosyl)transferases
2'-deoxy-NAD+ is an efficient substrate for arginine-specific mono(ADP-ribosyl)transferases.[1][2] These enzymes catalyze the transfer of a single 2'-deoxy-ADP-ribose moiety onto target proteins. This property allows for the specific labeling and identification of proteins that are targets of mono(ADP-ribosyl)ation in complex biological systems that also contain highly active poly(ADP-ribose) polymerases.[1]
1.2. Inhibitor of Poly(ADP-ribose) Polymerase (PARP)
In stark contrast to its role with mono(ADP-ribosyl)transferases, 2'-deoxy-NAD+ is not a substrate for poly(ADP-ribose) polymerase (PARP).[1][2][3] Instead, it acts as a non-competitive inhibitor of the ADP-ribose polymerization reaction catalyzed by PARP.[1][2][3] This inhibitory action is crucial for its utility as a research tool, as it can be used to suppress poly(ADP-ribosyl)ation while allowing mono(ADP-ribosyl)ation to proceed.
Quantitative Data
The following table summarizes the available quantitative data on the interaction of 2'-deoxy-NAD+ with key enzymes. This data is essential for designing experiments and for the development of enzyme inhibitors.
| Enzyme/Protein | Organism/Source | Parameter | Value | Reference |
| Arginine-specific mono(ADP-ribosyl)transferase | Turkey Erythrocytes | Apparent Km | 27.2 µM | [1] |
| Vmax | 36.4 µmol min-1 (mg of protein)-1 | [1] | ||
| Poly(ADP-ribose) Polymerase (PARP) | Calf Thymus | Apparent Ki (non-competitive) | 32 µM | [1] |
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility and advancement of research. The following sections outline the methodologies for the synthesis, purification, and use of 2'-deoxy-NAD+ in key experiments.
3.1. Enzymatic Synthesis of 2'-Deoxy-NAD+
-
Principle: 2'-deoxy-NAD+ can be synthesized enzymatically from nicotinamide mononucleotide (NMN+) and 2'-deoxyadenosine triphosphate (dATP) using NMN+ adenylyltransferase (E.C. 2.7.7.18).[3]
-
Reaction Mixture:
-
Nicotinamide mononucleotide (NMN+)
-
2'-Deoxyadenosine triphosphate (dATP)
-
NMN+ adenylyltransferase
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
-
Procedure:
-
Combine NMN+ and dATP in the reaction buffer.
-
Initiate the reaction by adding NMN+ adenylyltransferase.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient duration to allow for product formation.
-
Monitor the progress of the reaction by techniques such as HPLC.
-
Terminate the reaction, for example, by heat inactivation of the enzyme.
-
3.2. Purification of 2'-Deoxy-NAD+
-
Principle: A two-step chromatographic procedure is effective for purifying 2'-deoxy-NAD+ from the synthesis reaction mixture.[3] Affinity chromatography on a boronate gel is used to remove unreacted dATP, followed by strong-anion-exchange high-performance liquid chromatography (HPLC) to separate 2'-deoxy-NAD+ from NMN+ and other contaminants.[3]
-
Step 1: Affinity Chromatography
-
Equilibrate a boronate gel column with a suitable buffer.
-
Load the reaction mixture onto the column. 2'-deoxy-NAD+, which lacks the 2',3'-cis-diol in the adenosine ribose, will not bind to the boronate resin, while unreacted ATP (if present) and other molecules with this diol will be retained.
-
Collect the flow-through containing the 2'-deoxy-NAD+.
-
-
Step 2: Strong-Anion-Exchange HPLC
-
Equilibrate a strong-anion-exchange HPLC column with an appropriate starting buffer.
-
Inject the flow-through from the affinity chromatography step.
-
Elute the column with a salt gradient (e.g., using NaCl or another suitable salt).
-
Monitor the eluate at 260 nm and collect the fractions corresponding to the 2'-deoxy-NAD+ peak.
-
Desalt the purified fractions and lyophilize to obtain pure 2'-deoxy-NAD+.
-
3.3. Assay for Mono(ADP-ribosyl)transferase Activity
-
Principle: The activity of a mono(ADP-ribosyl)transferase using 2'-deoxy-NAD+ as a substrate can be measured by quantifying the transfer of the 2'-deoxy-ADP-ribose moiety to an acceptor substrate.
-
Reaction Mixture:
-
Purified mono(ADP-ribosyl)transferase
-
2'-deoxy-NAD+ (radiolabeled or unlabeled)
-
Acceptor substrate (e.g., a protein or a small molecule like agmatine)
-
Reaction Buffer
-
-
Procedure (using a radiolabeled substrate):
-
Incubate the enzyme with the acceptor substrate and radiolabeled 2'-deoxy-NAD+ in the reaction buffer.
-
At various time points, stop the reaction (e.g., by adding a strong acid).
-
Separate the modified acceptor substrate from the unreacted 2'-deoxy-NAD+ (e.g., by protein precipitation or chromatography).
-
Quantify the amount of radioactivity incorporated into the acceptor substrate using liquid scintillation counting.
-
Calculate the enzyme activity based on the rate of incorporation.
-
3.4. Assay for PARP Inhibition
-
Principle: The inhibitory effect of 2'-deoxy-NAD+ on PARP activity can be determined by measuring the reduction in the incorporation of ADP-ribose from NAD+ into a substrate in the presence of the inhibitor.
-
Reaction Mixture:
-
Purified PARP enzyme
-
Activated DNA (to stimulate PARP activity)
-
Radiolabeled NAD+
-
Varying concentrations of 2'-deoxy-NAD+
-
Reaction Buffer
-
-
Procedure:
-
Pre-incubate the PARP enzyme and activated DNA with different concentrations of 2'-deoxy-NAD+.
-
Initiate the reaction by adding radiolabeled NAD+.
-
After a defined incubation period, terminate the reaction.
-
Precipitate the poly(ADP-ribosyl)ated protein (automodified PARP).
-
Wash the precipitate to remove unincorporated NAD+.
-
Quantify the radioactivity in the precipitate.
-
Determine the extent of inhibition at each concentration of 2'-deoxy-NAD+ and calculate the Ki value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the key concepts discussed.
Figure 1: Differential effects of 2'-deoxy-NAD+ on ADP-ribosylation.
References
- 1. Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxy-nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DeoxyNAD and deoxyADP-ribosylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Deoxy-NAD+: A Chemical Probe for Unraveling the Complexity of ADP-Ribosylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modification by ADP-ribosylation, a process fundamental to numerous cellular activities including DNA repair, signal transduction, and chromatin remodeling, is orchestrated by a diverse family of enzymes. Distinguishing between the two major types of this modification—mono(ADP-ribosylation) and poly(ADP-ribosylation)—has been a significant challenge in the field. The synthetic NAD+ analog, 2'-deoxy-NAD+ (2'-dNAD+), has emerged as a powerful chemical tool to dissect these pathways. This technical guide provides a comprehensive overview of 2'-dNAD+, detailing its synthesis, mechanism of action, and applications in the study of ADP-ribosyltransferases. We present detailed experimental protocols, quantitative data for enzymatic reactions, and visual workflows to facilitate its use in research and drug development.
Introduction to ADP-Ribosylation and the Role of 2'-Deoxy-NAD+
ADP-ribosylation is a reversible post-translational modification where the ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) is transferred to a target protein. This process is catalyzed by ADP-ribosyltransferases (ARTs). Based on the number of ADP-ribose units transferred, ARTs are broadly classified into two categories:
-
Mono(ADP-ribosyl)transferases (MARTs): These enzymes transfer a single ADP-ribose unit to a specific amino acid residue on the target protein.
-
Poly(ADP-ribose) polymerases (PARPs): These enzymes catalyze the transfer of the initial ADP-ribose unit and then sequentially add further ADP-ribose units to form a long, branched polymer.
The functional outcomes of mono- and poly-ADP-ribosylation are distinct, and elucidating the specific roles of each has been hampered by the lack of tools to differentiate between them. 2'-deoxy-NAD+, an analog of NAD+ in which the hydroxyl group at the 2' position of the ribose linked to adenine is replaced by a hydrogen, provides a solution to this challenge.
2'-dNAD+ acts as a substrate for certain mono(ADP-ribosyl)transferases, particularly those that are arginine-specific, but it is not utilized by poly(ADP-ribose) polymerases for polymer elongation. Instead, it acts as a potent non-competitive inhibitor of PARPs.[1][2][3] This differential activity makes 2'-dNAD+ an invaluable tool for selectively studying mono-ADP-ribosylation in complex biological systems where both types of enzymes are present.
Synthesis and Purification of 2'-Deoxy-NAD+
2'-deoxy-NAD+ is synthesized enzymatically from nicotinamide mononucleotide (NMN+) and 2'-deoxyadenosine triphosphate (2'-dATP) using the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT).[1]
Enzymatic Synthesis of 2'-dNAD+
The synthesis reaction is as follows:
Experimental Protocol:
Materials:
-
Nicotinamide mononucleotide (NMN+)
-
2'-deoxyadenosine triphosphate (2'-dATP)
-
NMN-adenylyltransferase (NMNAT) (E.C. 2.7.7.1)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂
-
Incubator at 37°C
Procedure:
-
Prepare a reaction mixture containing:
-
5 mM NMN+
-
5 mM 2'-dATP
-
1-2 units of NMN-adenylyltransferase
-
Reaction Buffer to a final volume of 1 ml.
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the progress of the reaction by reverse-phase HPLC or by a coupled spectrophotometric assay.[4]
-
Once the reaction is complete, proceed to the purification steps.
Purification of 2'-dNAD+
A two-step chromatographic procedure is employed to purify 2'-dNAD+ from the reaction mixture, effectively removing unreacted substrates and byproducts.[1]
Step 1: Boronate Affinity Chromatography
This step separates 2'-dNAD+ from unreacted 2'-dATP. The boronate resin binds molecules with cis-diols, which are present in NAD+ and NMN+ but absent in 2'-dNAD+ and 2'-dATP.
Experimental Protocol:
Materials:
-
Boronate affinity gel (e.g., Affi-Gel Boronate)
-
Binding Buffer: 50 mM HEPES, pH 8.5
-
Elution Buffer: 0.1 M Sorbitol in Binding Buffer
-
Chromatography column
Procedure:
-
Pack a chromatography column with the boronate affinity gel and equilibrate with Binding Buffer.
-
Adjust the pH of the synthesis reaction mixture to 8.5 and load it onto the column.
-
Collect the flow-through, which contains 2'-dNAD+ and 2'-dATP.
-
Wash the column with Binding Buffer to ensure complete recovery of the unbound fraction.
-
Elute the bound NMN+ with Elution Buffer (optional, for recovery of NMN+).
Step 2: Strong-Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC)
This step separates 2'-dNAD+ from the remaining 2'-dATP and PPi based on their differences in negative charge.
Experimental Protocol:
Materials:
-
Strong-anion-exchange HPLC column (e.g., Mono Q)
-
Mobile Phase A: 10 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 1 M Sodium Chloride in 10 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SAX-HPLC column with Mobile Phase A.
-
Inject the flow-through from the boronate affinity chromatography step.
-
Elute with a linear gradient of Mobile Phase B (e.g., 0-50% over 30 minutes).
-
Monitor the elution profile at 260 nm. 2'-dNAD+ will elute as a distinct peak, separated from 2'-dATP and PPi.
-
Collect the fractions containing the 2'-dNAD+ peak and desalt if necessary.
Quantitative Data: Enzyme Kinetics and Inhibition
The utility of 2'-dNAD+ as a chemical tool is underscored by its distinct kinetic parameters with different classes of ADP-ribosyltransferases.
| Enzyme | Substrate/Inhibitor | Km (µM) | Vmax (µmol/min/mg) | Ki (µM) | Inhibition Type | Reference |
| Arginine-specific mono(ADP-ribosyl)transferase (turkey erythrocytes) | 2'-deoxy-NAD+ | 27.2 | 36.4 | - | - | [2] |
| Poly(ADP-ribose) polymerase (calf thymus) | 2'-deoxy-NAD+ | - | Not a substrate | 32 | Non-competitive | [2] |
| Poly(ADP-ribose) polymerase (calf thymus) | 3'-deoxy-NAD+ | 20 | 0.08 (nmol/min/mg) | - | - | [3][5] |
| Poly(ADP-ribose) polymerase (calf thymus) | NAD+ | 59 | 1.29 (moles/sec) | - | - | [3] |
Experimental Applications and Protocols
Distinguishing Between Mono- and Poly-ADP-Ribosylation
The primary application of 2'-dNAD+ is to selectively label the substrates of mono(ADP-ribosyl)transferases in the presence of active PARPs.
Experimental Protocol: In Vitro Labeling Assay
Materials:
-
Cell lysate or purified protein fraction
-
Purified mono(ADP-ribosyl)transferase and/or PARP (as controls)
-
[³²P]-2'-deoxy-NAD+ or unlabeled 2'-deoxy-NAD+
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT
-
SDS-PAGE reagents and autoradiography supplies (if using radiolabel)
-
Antibodies for Western blotting (if using unlabeled 2'-dNAD+ and specific antibodies for the modification)
Procedure:
-
Set up reaction tubes containing:
-
Cell lysate (50-100 µg) or purified proteins
-
Reaction Buffer
-
[³²P]-2'-deoxy-NAD+ (to a final specific activity of ~10,000 cpm/pmol) or unlabeled 2'-deoxy-NAD+ (10-100 µM)
-
-
As controls, set up reactions with purified MARTs and PARPs to confirm the expected activity.
-
Initiate the reaction by adding the NAD+ analog.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
If using [³²P]-2'-deoxy-NAD+, dry the gel and expose it to an autoradiography film.
-
If using unlabeled 2'-dNAD+, transfer the proteins to a membrane and perform Western blotting with an antibody that recognizes the mono(ADP-ribosyl)ated substrate.
Inhibition of PARP Activity
2'-dNAD+ can be used to study the effects of inhibiting PARP activity in various cellular processes.
Experimental Protocol: PARP Inhibition Assay
Materials:
-
Purified PARP1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
[³²P]-NAD+
-
2'-deoxy-NAD+ (as inhibitor)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT
-
Trichloroacetic acid (TCA)
-
Glass fiber filters and scintillation counter
Procedure:
-
Prepare a series of dilutions of 2'-deoxy-NAD+.
-
Set up reaction tubes containing:
-
Purified PARP1 (e.g., 0.1-0.5 units)
-
Activated DNA (e.g., 1 µg)
-
Varying concentrations of 2'-deoxy-NAD+
-
A fixed, non-saturating concentration of [³²P]-NAD+ (e.g., 10 µM)
-
Reaction Buffer
-
-
Pre-incubate the enzyme with the inhibitor and DNA for 5 minutes at room temperature.
-
Initiate the reaction by adding [³²P]-NAD+.
-
Incubate at 25°C for 10-20 minutes.
-
Stop the reaction by adding cold 20% TCA.
-
Filter the precipitates onto glass fiber filters and wash with 5% TCA.
-
Measure the incorporated radioactivity by scintillation counting.
-
Calculate the percent inhibition at each concentration of 2'-dNAD+ and determine the IC₅₀ or Ki value.
Identification of 2'-Deoxy-ADP-Ribosylated Proteins by Mass Spectrometry
Identifying the specific proteins that are mono-ADP-ribosylated is crucial for understanding the functional consequences of this modification. Mass spectrometry-based proteomics provides a powerful approach for this.
Experimental Protocol: Sample Preparation and Enrichment
Materials:
-
Cell lysate treated with 2'-deoxy-NAD+ as described in section 4.1.
-
Lysis Buffer with PARP and PARG inhibitors (e.g., Olaparib and PDD00017273)
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin
-
Af1521 macrodomain-based enrichment resin
-
Wash Buffers
-
Elution Buffer
Procedure:
-
Lyse cells in the presence of PARP and PARG inhibitors to preserve the modification.
-
Perform an in vitro ADP-ribosylation reaction with 2'-deoxy-NAD+.
-
Reduce and alkylate the proteins with DTT and IAA.
-
Digest the proteins into peptides using trypsin.
-
Enrich for 2'-deoxy-ADP-ribosylated peptides using an affinity resin containing the Af1521 macrodomain, which binds to ADP-ribose.[6][7]
-
Wash the resin extensively to remove non-specifically bound peptides.
-
Elute the enriched peptides.
-
Desalt the peptides prior to mass spectrometry analysis.
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize fragmentation methods such as Higher-energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) to obtain fragment ion spectra.[8][9]
-
Search the resulting spectra against a protein sequence database, specifying the mass shift corresponding to the 2'-deoxy-ADP-ribose modification (525.0668 Da) on potential acceptor amino acids (e.g., Arginine, Serine, Glutamate, Aspartate).
Conclusion
2'-deoxy-NAD+ is a highly specific and valuable chemical tool for the study of ADP-ribosylation. Its ability to act as a substrate for mono(ADP-ribosyl)transferases while inhibiting poly(ADP-ribose) polymerases allows for the selective investigation of mono-ADP-ribosylation in complex biological systems. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful tool by researchers in academia and industry, ultimately advancing our understanding of the critical roles of ADP-ribosylation in health and disease and aiding in the development of novel therapeutics targeting these pathways.
References
- 1. ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxy-nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. ADP-Ribosylated Peptide Enrichment and Site Identification: The Phosphodiesterase-Based Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into 2'-deoxy-NAD+ Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling pathways. The study of NAD+ analogs has provided invaluable tools to dissect these complex processes. Among these, 2'-deoxy-NAD+, a synthetic analog lacking the hydroxyl group at the 2' position of the adenosine ribose, has emerged as a powerful probe for distinguishing between different classes of ADP-ribosyltransferases. Initial investigations into its metabolism have revealed a selective utilization by mono(ADP-ribosyl)transferases (mARTs) while acting as an inhibitor of poly(ADP-ribose) polymerase (PARP), providing a unique window into the distinct roles of these enzyme families. This technical guide provides an in-depth overview of the foundational research on 2'-deoxy-NAD+ metabolism, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways.
Data Presentation
The selective interaction of 2'-deoxy-NAD+ with mARTs and PARPs is quantitatively demonstrated by their respective kinetic parameters. The following tables summarize the key data from initial investigations.
| Enzyme | Substrate/Inhibitor | Km (µM) | Vmax (µmol min-1 mg-1) | Ki (µM) | Inhibition Type | Reference |
| Arginine-specific mono(ADP-ribosyl)transferase (avian erythrocyte) | 2'-deoxy-NAD+ | 27.2 | 36.4 | - | - | [1] |
| Poly(ADP-ribose) polymerase (PARP) | 2'-deoxy-NAD+ | Not a substrate | - | 32 | Non-competitive | [1][2] |
Table 1: Kinetic Parameters of 2'-deoxy-NAD+ with ADP-Ribosylating Enzymes. This table highlights the differential interaction of 2'-deoxy-NAD+ with mono- and poly-ADP-ribosylating enzymes. While it serves as an efficient substrate for the mono(ADP-ribosyl)transferase, it acts as a non-competitive inhibitor of PARP.
Experimental Protocols
The following sections detail the methodologies employed in the initial investigations of 2'-deoxy-NAD+ metabolism.
Enzymatic Synthesis and Purification of 2'-deoxy-NAD+
Objective: To synthesize 2'-deoxy-NAD+ from its precursors and purify it for use in subsequent enzymatic assays.
Principle: 2'-deoxy-NAD+ is synthesized enzymatically from nicotinamide mononucleotide (NMN+) and 2'-deoxyadenosine triphosphate (dATP) using NMN+-adenyl transferase. Purification is achieved through a two-step chromatography process: boronate affinity chromatography to remove unreacted dATP, followed by strong-anion-exchange high-performance liquid chromatography (SAX-HPLC) to separate 2'-deoxy-NAD+ from NMN+ and other contaminants.[3]
Protocol:
-
Enzymatic Synthesis:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
5 mM NMN+
-
5 mM dATP
-
NMN+-adenyl transferase (e.g., from pig liver)
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
-
Purification by Boronate Affinity Chromatography:
-
Equilibrate a boronate affinity column (e.g., Affi-Gel 601) with 0.1 M ammonium acetate, pH 8.8.
-
Load the reaction mixture onto the column.
-
Wash the column with the equilibration buffer to remove unbound substances, including dATP.
-
Elute the NAD+ analogs with 0.1 M formic acid.
-
Lyophilize the eluted fractions.
-
-
Purification by Strong-Anion-Exchange HPLC (SAX-HPLC):
-
Dissolve the lyophilized sample in the HPLC mobile phase.
-
Inject the sample onto a SAX-HPLC column (e.g., Partisil-10 SAX).
-
Elute with an isocratic mobile phase of 0.4 M ammonium formate, pH 4.5, at a flow rate of 2 ml/min.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the 2'-deoxy-NAD+ peak.
-
Desalt the purified fractions by lyophilization.
-
Mono(ADP-ribosyl)transferase Activity Assay
Objective: To measure the activity of arginine-specific mono(ADP-ribosyl)transferases using 2'-deoxy-NAD+ as a substrate.
Principle: The assay measures the transfer of [32P]2'-deoxy-ADP-ribose from [32P]2'-deoxy-NAD+ to an acceptor substrate, such as arginine methyl ester. The radiolabeled product is then separated from the unreacted substrate and quantified.
Protocol:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer, pH 7.5
-
10 mM arginine methyl ester
-
[32P]2'-deoxy-NAD+ (specific activity ~1000 cpm/pmol)
-
Purified arginine-specific mono(ADP-ribosyl)transferase (e.g., from turkey erythrocytes)
-
-
-
Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Separation:
-
Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).
-
Centrifuge to precipitate the protein and any protein-bound product.
-
To separate the radiolabeled product from unreacted [32P]2'-deoxy-NAD+, apply the supernatant to a small column of Dowex 1-X8 (formate form).
-
Wash the column with water to elute the unreacted substrate.
-
Elute the [32P]2'-deoxy-ADP-ribosyl-arginine methyl ester with 0.1 M formic acid.
-
-
Quantification:
-
Measure the radioactivity in the eluted fractions using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition Assay
Objective: To determine the inhibitory effect of 2'-deoxy-NAD+ on PARP activity.
Principle: This assay measures the incorporation of [32P]ADP-ribose from [32P]NAD+ into an acceptor protein (auto-modification of PARP or histones) in the presence and absence of 2'-deoxy-NAD+. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of 2'-deoxy-NAD+.
Protocol:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
1 mM DTT
-
Activated DNA (e.g., DNase I-treated calf thymus DNA)
-
Histones (e.g., histone H1)
-
[32P]NAD+ (specific activity ~1000 cpm/pmol)
-
Purified PARP enzyme
-
Varying concentrations of 2'-deoxy-NAD+
-
-
-
Incubation:
-
Initiate the reaction by adding the PARP enzyme.
-
Incubate at 25°C for a specified time (e.g., 10-20 minutes).
-
-
Termination and Precipitation:
-
Stop the reaction by adding 20% TCA.
-
Keep on ice for 30 minutes to allow for complete precipitation of proteins.
-
-
Washing and Quantification:
-
Filter the reaction mixture through a glass fiber filter to collect the precipitated protein.
-
Wash the filter extensively with 5% TCA to remove unincorporated [32P]NAD+.
-
Dry the filter and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PARP inhibition at each concentration of 2'-deoxy-NAD+ and determine the IC50 or Ki value.
-
Two-Dimensional HPLC for Quantification of 2'-deoxy-NAD+ and 2'-deoxy-ADPR
Objective: To separate and quantify endogenous or in vitro generated 2'-deoxy-NAD+ and its hydrolysis product, 2'-deoxy-ADP-ribose (2'-deoxy-ADPR).[4][5]
Principle: This method utilizes a two-dimensional reversed-phase high-performance liquid chromatography (RP-HPLC) system with ion-pairing reagents to achieve high-resolution separation of these closely related molecules.[4][5]
Protocol:
-
Sample Preparation:
-
Extract nucleotides from cells or tissues using a suitable method (e.g., perchloric acid extraction followed by neutralization).
-
For in vitro reactions, stop the reaction and deproteinize the sample.
-
-
First Dimension HPLC:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 0% to 30% B over 30 minutes.
-
Detection: UV absorbance at 254 nm.
-
Collect the fraction corresponding to the elution time of 2'-deoxy-NAD+ and 2'-deoxy-ADPR.
-
-
Second Dimension HPLC:
-
Column: A different C18 reversed-phase column with different selectivity.
-
Mobile Phase A: 50 mM triethylammonium acetate, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow linear gradient of acetonitrile.
-
Detection: UV absorbance at 254 nm.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to 2'-deoxy-NAD+ and 2'-deoxy-ADPR by comparing their retention times and peak areas to those of known standards.
-
Mandatory Visualization
The differential metabolism of 2'-deoxy-NAD+ provides a powerful tool to dissect the roles of mono- and poly-ADP-ribosylation in cellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate these key concepts.
Conclusion
The initial investigations into 2'-deoxy-NAD+ metabolism have firmly established its utility as a selective tool for dissecting the complex world of ADP-ribosylation. Its ability to act as a substrate for mono(ADP-ribosyl)transferases while inhibiting poly(ADP-ribose) polymerase has provided researchers with a unique molecular scalpel to separate these two crucial signaling pathways. The experimental protocols and analytical methods developed during these early studies have laid the groundwork for a deeper understanding of the distinct biological roles of mono- and poly-ADP-ribosylation in cellular processes ranging from DNA repair to signal transduction. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering both the foundational knowledge and the practical methodologies to leverage 2'-deoxy-NAD+ in their ongoing research endeavors. Further exploration of this and other NAD+ analogs will undoubtedly continue to illuminate the intricate regulatory networks governed by ADP-ribosylation.
References
- 1. Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxy-nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DeoxyNAD and deoxyADP-ribosylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Two-Dimensional HPLC Method for Endogenous 2'-Deoxy-ADPR and 2'-Deoxy-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2'-Deoxynicotinamide Adenine Dinucleotide (dNAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxynicotinamide adenine dinucleotide (dNAD) is a structural analog of the ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD+). While NAD+ plays a central role in cellular metabolism and signaling, the deliberate removal of the 2'-hydroxyl group from the adenosine ribose moiety to create dNAD offers a unique tool for investigating the specific roles of this functional group in NAD+-dependent enzymatic reactions. This technical guide provides a comprehensive overview of the available information on the physicochemical properties, synthesis, and biological implications of dNAD, with a focus on its application in research and drug development.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of isolated and characterized 2'-deoxynicotinamide adenine dinucleotide is not extensively available in the public domain. However, based on its structural similarity to NAD+, we can infer certain properties. The primary difference lies in the absence of a hydroxyl group at the 2' position of the adenosine ribose, which is expected to alter its polarity, conformational flexibility, and interactions with enzymes and other molecules.
A summary of the expected and known properties of NAD+ for comparison is provided in the table below. The values for dNAD are largely theoretical and require experimental verification.
| Property | Nicotinamide Adenine Dinucleotide (NAD+) | 2'-Deoxynicotinamide Adenine Dinucleotide (dNAD) (Predicted/Inferred) |
| Molecular Formula | C21H27N7O14P2 | C21H27N7O13P2 |
| Molecular Weight | 663.43 g/mol | ~647.43 g/mol |
| Extinction Coefficient | 18,000 M⁻¹cm⁻¹ at 260 nm (pH 7) | Similar to NAD+ |
| Solubility | Soluble in water | Expected to be soluble in water |
| Stability | Labile in alkaline solutions; more stable in acidic to neutral pH. Sensitive to light and heat.[1] | Likely exhibits similar stability profile to NAD+ |
Synthesis of 2'-Deoxynicotinamide Adenine Dinucleotide
The synthesis of dNAD is not a trivial process and is not commercially available as a standard reagent. The most probable synthetic route involves the enzymatic or chemical coupling of nicotinamide mononucleotide (NMN) with 2'-deoxyadenosine triphosphate (dATP). A key publication by Alvarez-Gonzalez, et al., titled "Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxynicotinamide adenine dinucleotide," suggests its successful synthesis for use in biochemical assays. While the detailed protocol from this specific publication is not readily accessible, a general workflow for such a synthesis can be proposed.
Proposed Experimental Workflow for dNAD Synthesis
Caption: Proposed workflow for the synthesis and characterization of 2'-deoxynicotinamide adenine dinucleotide (dNAD).
Role in Signaling Pathways and as a Research Tool
The primary utility of dNAD lies in its ability to probe the structural and functional significance of the 2'-hydroxyl group of the adenosine ribose in NAD+-dependent reactions. This hydroxyl group is known to be a critical recognition element for many NAD+-binding proteins and is the site of ADP-ribosylation in some signaling pathways.
Investigating ADP-Ribosylation
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that transfer ADP-ribose moieties from NAD+ to target proteins. This post-translational modification is crucial in DNA repair, cell death, and chromatin remodeling. By substituting NAD+ with dNAD, researchers can investigate whether the 2'-hydroxyl is essential for substrate recognition and catalytic activity of PARPs and other ADP-ribosyltransferases.
References
An In-depth Technical Guide to the Enzymatic Synthesis of 2'-Deoxy-NAD+
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. Its analog, 2'-deoxy-NAD+, in which the ribose moiety of the adenosine is replaced by a 2'-deoxyribose, has emerged as a valuable tool for studying NAD+-dependent enzymes, particularly as a potent inhibitor of Poly(ADP-ribose) polymerases (PARPs). This technical guide provides a comprehensive overview of the enzymatic synthesis of 2'-deoxy-NAD+, detailing the underlying biochemical pathways, key enzymes, and experimental protocols. It further explores the known biological implications of 2'-deoxy-NAD+, with a focus on its interaction with PARP and potential effects on sirtuins, and outlines methods for its characterization.
Introduction: The Significance of 2'-Deoxy-NAD+
Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous coenzyme essential for a vast array of biological processes, including cellular respiration, energy metabolism, and DNA repair.[1][2] It exists in both oxidized (NAD+) and reduced (NADH) forms, facilitating redox reactions central to life.[3] Beyond its role as a redox carrier, NAD+ serves as a substrate for several families of enzymes, including Poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38/157 ectoenzymes, which are involved in critical signaling pathways.[2][4]
The modification of the NAD+ structure provides powerful chemical probes to investigate the function of these NAD+-dependent enzymes. 2'-deoxy-NAD+ is a structural analog of NAD+ where the hydroxyl group at the 2' position of the adenosine ribose is absent. This seemingly minor modification has profound consequences for its biological activity, rendering it a poor substrate for some enzymes while turning it into a potent inhibitor of others, most notably PARPs.[5] Understanding the enzymatic synthesis of 2'-deoxy-NAD+ is therefore crucial for researchers aiming to utilize this molecule as a specific tool to dissect cellular signaling pathways and for the development of novel therapeutic agents targeting NAD+-dependent enzymes.
Enzymatic Synthesis of 2'-Deoxy-NAD+
The enzymatic synthesis of 2'-deoxy-NAD+ leverages the substrate promiscuity of enzymes involved in the salvage pathway of NAD+ biosynthesis. The key enzyme in the final step of this pathway is Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), which catalyzes the transfer of an adenylyl group from ATP to nicotinamide mononucleotide (NMN) to form NAD+.[6]
The Core Reaction: NMNAT-Catalyzed Synthesis
The enzymatic synthesis of 2'-deoxy-NAD+ is achieved by substituting the natural substrate ATP with its 2'-deoxy counterpart, 2'-deoxyadenosine triphosphate (dATP), in a reaction catalyzed by NMNAT.[5] The enzyme facilitates the coupling of the dAMP moiety from dATP to NMN, yielding 2'-deoxy-NAD+ and pyrophosphate (PPi).
Reaction:
NMN + dATP ---(NMNAT)---> 2'-deoxy-NAD+ + PPi
This reaction has been demonstrated using NMNAT from various sources, highlighting the conserved nature of this enzymatic capability.[5]
Key Enzymes and Substrates
| Component | Description | Source/Preparation |
| Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | The key catalyst for the synthesis. Isoforms like NMNAT1 (nuclear), NMNAT2 (Golgi/cytosol), and NMNAT3 (mitochondrial) exist in mammals, with varying substrate specificities.[6] For in vitro synthesis, recombinant NMNAT1 is commonly used due to its stability and high activity. | Recombinantly expressed in E. coli and purified. |
| Nicotinamide Mononucleotide (NMN) | The nicotinamide-containing precursor. | Commercially available. |
| 2'-Deoxyadenosine Triphosphate (dATP) | The donor of the 2'-deoxyadenosyl moiety. | Commercially available. |
| Inorganic Pyrophosphatase (PPase) | Often included to drive the reaction forward by hydrolyzing the pyrophosphate (PPi) byproduct.[7] | Commercially available. |
Experimental Protocols
Enzymatic Synthesis of 2'-Deoxy-NAD+
This protocol outlines a typical laboratory-scale synthesis.
Materials:
-
Nicotinamide Mononucleotide (NMN)
-
2'-Deoxyadenosine Triphosphate (dATP)
-
Recombinant Human NMNAT1
-
Inorganic Pyrophosphatase
-
Tris-HCl buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM NMN
-
5 mM dATP
-
0.1 mg/mL BSA
-
1-5 units/mL NMNAT1
-
1 unit/mL Inorganic Pyrophosphatase
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by HPLC.
-
Reaction Termination: Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the synthesized 2'-deoxy-NAD+.
Purification of 2'-Deoxy-NAD+
Purification is essential to remove unreacted substrates and enzyme. A two-step chromatographic approach is effective.[5]
Step 1: Affinity Chromatography on Boronate Gel
This step separates molecules with cis-diols (like NAD+ and unreacted NMN) from those without (like 2'-deoxy-NAD+).
-
Column Preparation: Pack a column with a boronate affinity resin (e.g., Affi-Gel 601) and equilibrate with a high-ionic-strength alkaline buffer (e.g., 50 mM HEPES, pH 8.5, containing 1 M NaCl).
-
Sample Loading: Apply the supernatant from the synthesis reaction to the column.
-
Elution: Elute the column with the equilibration buffer. 2'-deoxy-NAD+ will not bind and will be collected in the flow-through and early wash fractions. NAD+ and other contaminants with cis-diols will be retained.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of 2'-deoxy-NAD+ using UV spectroscopy (absorbance at 260 nm) or HPLC.
Step 2: Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC)
This step provides high-resolution purification based on charge.
-
Column and Buffers: Use a strong anion-exchange column (e.g., a Partisil-10 SAX column). Prepare two buffers: Buffer A (e.g., 5 mM ammonium phosphate, pH 3.3) and Buffer B (e.g., 750 mM ammonium phosphate, pH 3.7).
-
Gradient Elution: After loading the pooled and concentrated fractions from the affinity chromatography step, elute with a linear gradient of Buffer B into Buffer A.
-
Fraction Collection and Analysis: Monitor the elution profile at 260 nm and collect the peak corresponding to 2'-deoxy-NAD+.
-
Desalting: Desalt the purified fractions using a suitable method, such as reverse-phase chromatography or dialysis, and lyophilize to obtain the purified 2'-deoxy-NAD+ as a powder.
Characterization of 2'-Deoxy-NAD+
The identity and purity of the synthesized 2'-deoxy-NAD+ should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To determine the concentration and confirm the presence of the nicotinamide and adenine rings. | Absorbance maximum at approximately 260 nm. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the yield. | A single major peak with a retention time distinct from NAD+, NMN, and dATP. |
| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated mass of 2'-deoxy-NAD+. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure, particularly the absence of the 2'-hydroxyl group. | 1H and 31P NMR spectra consistent with the structure of 2'-deoxy-NAD+. |
Biological Activity and Signaling Pathways
The primary characterized biological role of 2'-deoxy-NAD+ is its interaction with NAD+-dependent enzymes, particularly PARPs.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[8] They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins.
Studies have shown that 2'-deoxy-NAD+ is a potent non-competitive inhibitor of PARP1.[5] While it is not a substrate for the automodification reaction catalyzed by PARP, it effectively blocks the elongation of poly(ADP-ribose) chains.[5]
Quantitative Data on PARP Inhibition:
| Parameter | Value | Enzyme Source | Reference |
| Apparent Ki of 2'-dNAD+ for PARP elongation | 32 µM | Calf Thymus Poly(ADP-ribose) Polymerase | [5] |
The mechanism of inhibition likely involves the binding of 2'-deoxy-NAD+ to the NAD+ binding site of PARP, preventing the productive binding of the natural substrate. The absence of the 2'-hydroxyl group may disrupt the precise positioning required for catalysis.
Interaction with Sirtuins
Sirtuins are a class of NAD+-dependent deacetylases and deacylases that play crucial roles in regulating metabolism, inflammation, and aging.[9][10] The effect of 2'-deoxy-NAD+ on sirtuin activity is not as well-characterized as its effect on PARP.
Given that sirtuins also bind NAD+ and utilize it as a co-substrate, it is plausible that 2'-deoxy-NAD+ could act as an inhibitor. The absence of the 2'-hydroxyl group, which is involved in the catalytic mechanism of some NAD+-consuming enzymes, might impair or alter its interaction with sirtuins. Further research is needed to elucidate the specific effects of 2'-deoxy-NAD+ on the various sirtuin isoforms.
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis and purification of 2'-deoxy-NAD+.
Signaling Pathway Inhibition
Caption: Inhibition of PARP signaling by 2'-deoxy-NAD+.
Conclusion
The enzymatic synthesis of 2'-deoxy-NAD+ offers a powerful and specific method for producing this valuable molecular probe. By leveraging the catalytic activity of NMNAT, researchers can generate 2'-deoxy-NAD+ to investigate the intricate roles of NAD+-dependent enzymes. Its established role as a potent PARP inhibitor makes it an indispensable tool for studying DNA repair and related signaling pathways. While its effects on other NAD+-consuming enzymes like sirtuins require further investigation, 2'-deoxy-NAD+ holds significant promise for advancing our understanding of cellular metabolism and for the development of targeted therapeutics. This guide provides a foundational framework for the synthesis, purification, characterization, and application of 2'-deoxy-NAD+ in scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of NAD-Boosting Therapies on Sirtuin Activity and DNA Repair Capacity [dash.harvard.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. help.decodeage.com [help.decodeage.com]
Preliminary Studies on 2'-Deoxy-NAD+ Analogues in Cellular and In Vitro Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies conducted on 2'-deoxy-NAD+ analogues, with a primary focus on 3'-deoxy-NAD+ and its derivatives, in cellular and in vitro models. Given the limited research on 2'-deoxy-NAD+ itself, this paper synthesizes the available information on its close structural isomers to provide valuable insights for researchers in the field. The content herein is curated for an audience with a strong background in biochemistry, cell biology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in a vast array of cellular processes, including metabolic redox reactions and as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The modification of the NAD+ molecule, particularly at the ribose moieties, has been a key strategy for developing chemical probes to study the function of NAD+-dependent enzymes. This guide focuses on analogues where the hydroxyl group at the 2' or 3' position of the adenosine ribose is removed or modified.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from foundational and recent studies on 3'-deoxy-NAD+ and a 3'-azido-NAD+ analogue.
Table 1: Kinetic Parameters of 3'-deoxy-NAD+ with Poly(ADP-ribose) Polymerase (PARP)
| Substrate | Enzyme Source | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| 3'-deoxy-NAD+ | Purified DNA-dependent PARP from calf thymus | 20 | 80 | [3] |
This data is derived from an in vitro study using purified enzyme, which provides a baseline for understanding the interaction of this analogue with PARP.
Table 2: Substrate Activity of a 3'-azido-NAD+ Analogue (ADO-3'-N3-NAD+) in Cellular Lysates
| Cell Line | PARP1 Status | Substrate | Relative PARylation Activity (Normalized Densitometry) | Reference |
| HAP1 | Wild-Type | ADO-3'-N3-NAD+ | Significant PARylation observed | [4] |
| HAP1 | PARP1-KO | ADO-3'-N3-NAD+ | Markedly reduced PARylation | [4] |
This study demonstrates the high specificity of the 3'-azido-NAD+ analogue for PARP1 in a cellular context.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: In Vitro Poly(ADP-ribose) Polymerase (PARP) Automodification Assay with 3'-deoxy-NAD+
This protocol is adapted from the 1988 study by Alvarez-Gonzalez et al.[3]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 20 µg/mL activated calf thymus DNA, 1 µg of purified PARP, and varying concentrations of [³²P]3'-deoxy-NAD+.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 25°C for a specified time course (e.g., 1, 5, 10, 20 minutes).
-
Reaction Termination: Terminate the reaction by adding 10% trichloroacetic acid (TCA).
-
Precipitation and Washing: Precipitate the protein on ice for 30 minutes, followed by centrifugation. Wash the pellet twice with 5% TCA to remove unincorporated [³²P]3'-deoxy-NAD+.
-
Quantification: Dissolve the final pellet in 0.1 N NaOH and quantify the incorporated radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the initial velocity of the reaction at different substrate concentrations and calculate Km and Vmax values using a Lineweaver-Burk plot.
Protocol 2: PARP1 Activity Assay in Cell Lysates using 3'-azido-NAD+ (ADO-3'-N3-NAD+)
This protocol is based on the 2022 study by Zhang et al.[4]
-
Cell Lysate Preparation:
-
Culture HAP1 wild-type and PARP1-knockout cells to 80-90% confluency.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
PARylation Reaction:
-
In a final volume of 20 µL, combine 20 µg of cell lysate protein, 50 µM of ADO-3'-N3-NAD+, 1 µg/mL of activated DNA, and PARP reaction buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Click Chemistry for Biotin Labeling:
-
To the reaction mixture, add biotin-alkyne, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate at room temperature for 1 hour to allow the click reaction to proceed.
-
-
Immunoblot Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated (i.e., PARylated) proteins.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Perform densitometric analysis to quantify the relative levels of PARylation.
-
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: PARP1 enzymatic reaction using 3'-deoxy-NAD+ as a substrate.
Caption: Workflow for assessing PARP1 activity with 3'-azido-NAD+.
Concluding Remarks
The exploration of 2'-deoxy-NAD+ analogues, particularly 3'-deoxy-NAD+ and its derivatives, provides a valuable window into the mechanisms of NAD+-dependent enzymes. The foundational work on 3'-deoxy-NAD+ established its utility as a substrate for PARP, enabling early studies into the mechanism of poly(ADP-ribose) elongation.[3] More recent advancements, such as the development of 3'-azido-NAD+, have refined this approach, offering enhanced specificity for PARP1 and compatibility with modern bio-orthogonal chemistry techniques for the identification of PARP1 substrates in a cellular context.[4]
For researchers and drug development professionals, these studies underscore the potential of modified NAD+ analogues as powerful tools for dissecting the roles of specific PARP enzymes in cellular processes like DNA damage repair and signaling.[1][5] The detailed protocols and quantitative data presented in this guide serve as a practical resource for designing and implementing further investigations into this promising area of research. Future studies could expand on this work by exploring the effects of these analogues in intact cellular models, investigating their impact on cell viability, DNA repair kinetics, and metabolic pathways.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3'-Deoxy-NAD+ as a substrate for poly(ADP-ribose)polymerase and the reaction mechanism of poly(ADP-ribose) elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enzymatic Assays of Mono-ADP-ribosyltransferases using 2'-deoxy-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-ADP-ribosylation (MARylation) is a reversible post-translational modification where a single ADP-ribose moiety is transferred from nicotinamide adenine dinucleotide (NAD+) to a substrate molecule, a reaction catalyzed by mono-ADP-ribosyltransferases (ARTs). This process is crucial in various cellular signaling pathways, including DNA repair, cell cycle regulation, and immune responses. A significant challenge in studying mono-ARTs is the concurrent presence of poly(ADP-ribose) polymerases (PARPs), which can also consume NAD+ and modify substrates, thus interfering with mono-ART activity assays.
This application note describes the use of 2'-deoxy-NAD+, a NAD+ analog, as a selective substrate for mono-ARTs to circumvent the interference from PARPs. 2'-deoxy-NAD+ is efficiently utilized by mono-ARTs but is a poor substrate for the elongation reaction catalyzed by PARPs, making it a valuable tool for specific mono-ART assays.[1]
Data Presentation
Table 1: Comparative Kinetic Parameters of Mono-ADP-ribosyltransferases with NAD+ and 2'-deoxy-NAD+
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µmol min-1 mg-1) | Reference |
| Arginine-specific mono(ADP-ribosyl)transferase (turkey erythrocytes) | 2'-deoxy-NAD+ | 27.2 | 36.4 | [1] |
| Further comparative data for other mono-ARTs with NAD+ and 2'-deoxy-NAD+ would be populated here as it becomes available through ongoing research. |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Mono-ADP-ribosyltransferases
Experimental Workflow
Experimental Protocols
Protocol 1: HPLC-Based Assay for Mono-ART Activity using 2'-deoxy-NAD+
This protocol is adapted from a method for assaying cholera toxin ADP-ribosyltransferase activity and is suitable for monitoring the consumption of 2'-deoxy-NAD+ or the formation of the reaction product.[2]
Materials:
-
Purified mono-ART enzyme
-
Acceptor substrate (e.g., a known protein substrate or a small molecule like agmatine)
-
2'-deoxy-NAD+
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.1 M HCl or other suitable HPLC stop solution
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, the acceptor substrate at a saturating concentration, and the purified mono-ART enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 2'-deoxy-NAD+ to a final concentration in the desired range (e.g., 1-200 µM).
-
The total reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold Stop Solution.
-
-
HPLC Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitate.
-
Inject a defined volume of the supernatant onto the C18 column.
-
Use a suitable gradient of solvents (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the reactants and products.
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to 2'-deoxy-NAD+ and the ADP-ribosylated product.
-
Calculate the initial reaction velocity from the rate of substrate consumption or product formation.
-
Determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at varying concentrations of 2'-deoxy-NAD+.
-
Protocol 2: Fluorescence-Based Assay for Mono-ART Activity using a Labeled Acceptor Substrate
This protocol is a conceptual adaptation of fluorescence polarization assays used for other enzyme systems and would require a fluorescently labeled acceptor substrate.[3][4]
Materials:
-
Purified mono-ART enzyme
-
Fluorescently labeled acceptor substrate (e.g., a peptide or protein labeled with a fluorophore like fluorescein)
-
2'-deoxy-NAD+
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Reaction Setup:
-
In the wells of the assay plate, add the reaction buffer.
-
Add the fluorescently labeled acceptor substrate to a final concentration that gives an optimal fluorescence polarization signal.
-
Add the purified mono-ART enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 2'-deoxy-NAD+ to a final concentration in the desired range.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 37°C.
-
Measure the fluorescence polarization at regular time intervals. The addition of the ADP-ribose moiety to the fluorescently labeled substrate will increase its molecular weight, leading to a slower rotation and an increase in fluorescence polarization.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization over time to determine the initial reaction rate.
-
For inhibitor screening, compare the reaction rates in the presence and absence of test compounds.
-
Protocol 3: Fluorescence-Based Assay Monitoring NAD+ Consumption
This protocol is based on the principle of detecting the remaining NAD+ after the enzymatic reaction by converting it to a fluorescent product.[5][6]
Materials:
-
Purified mono-ART enzyme
-
Acceptor substrate
-
2'-deoxy-NAD+
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT
-
Developing Solution: A mixture that chemically converts NAD+ to a fluorescent compound (specific composition may vary based on commercial kits or published methods).
-
White or black opaque microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
Set up the enzymatic reaction in the microplate wells with reaction buffer, acceptor substrate, and mono-ART enzyme.
-
-
Initiation of Reaction:
-
Start the reaction by adding 2'-deoxy-NAD+.
-
-
Incubation:
-
Incubate at the optimal temperature for the enzyme for a defined period.
-
-
Termination and Development:
-
Stop the enzymatic reaction (e.g., by adding a stop reagent or by heat inactivation).
-
Add the Developing Solution to the wells. This solution will react with the unconsumed 2'-deoxy-NAD+ to generate a fluorescent product.
-
Incubate as required by the development reaction.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. The fluorescence signal will be inversely proportional to the mono-ART activity.
-
-
Data Analysis:
-
Create a standard curve with known concentrations of 2'-deoxy-NAD+ to quantify the amount consumed in the enzymatic reactions.
-
Calculate the enzyme activity based on the amount of substrate consumed over time.
-
References
- 1. Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxy-nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. listlabs.com [listlabs.com]
- 3. nanomicronspheres.com [nanomicronspheres.com]
- 4. ubiqbio.com [ubiqbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Screening Assay for Mono-ADP-Ribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying 2'-deoxy-ADP-ribosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-deoxy-ADP-ribosylation is a post-translational modification wherein the 2'-deoxy-ADP-ribose moiety from 2'-deoxy-nicotinamide adenine dinucleotide (2'-deoxy-NAD+) is transferred to a substrate, typically a protein. This modification is catalyzed by mono-ADP-ribosyltransferases (ARTs). Notably, 2'-deoxy-NAD+ is an efficient substrate for arginine-specific mono-ADP-ribosyltransferases but is not utilized by poly(ADP-ribose) polymerases (PARPs) for the initiation or elongation of poly(ADP-ribose) chains[1][2]. This specificity makes 2'-deoxy-NAD+ a valuable tool to selectively probe and quantify mono-ADP-ribosylation in complex biological systems where PARP activity may be high[2]. The quantification of 2'-deoxy-ADP-ribosylation is crucial for understanding the roles of mono-ADP-ribosylation in various cellular processes and for the development of targeted therapeutics.
Signaling Pathway Context: Mono-ADP-ribosylation
Mono-ADP-ribosylation is a key signaling event in various cellular processes. The following diagram illustrates a generalized signaling pathway involving a mono-ADP-ribosyltransferase.
Caption: Generalized signaling pathway of mono-ADP-ribosylation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for 2'-deoxy-ADP-ribosylation, derived from studies on arginine-specific mono-ADP-ribosyltransferase from turkey erythrocytes[2].
| Parameter | Value | Enzyme | Substrate | Reference |
| Apparent Km of 2'-deoxy-NAD+ | 27.2 µM | Arginine-specific mono(ADP-ribosyl)transferase | Arginine methyl ester | [2] |
| Vmax | 36.4 µmol min-1 (mg of protein)-1 | Arginine-specific mono(ADP-ribosyl)transferase | Arginine methyl ester | [2] |
| Apparent Ki of 2'-deoxy-NAD+ | 32 µM | Poly(ADP-ribose) polymerase | NAD+ | [2] |
Experimental Protocols
Here, we provide detailed protocols for the in vitro quantification of 2'-deoxy-ADP-ribosylation and for the identification of modification sites using mass spectrometry.
Protocol 1: In Vitro 2'-deoxy-ADP-ribosylation Assay
This protocol describes a method to quantify the activity of a mono-ADP-ribosyltransferase using a radiolabeled 2'-deoxy-NAD+ analog.
Workflow Diagram:
Caption: Workflow for the in vitro 2'-deoxy-ADP-ribosylation assay.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate pH 7.5, 10 mM DTT).
-
In a microcentrifuge tube, combine the purified mono-ADP-ribosyltransferase (e.g., 1-5 µg), the substrate protein (e.g., 10-20 µg of histone H1), and the assay buffer to a final volume of 45 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 5 µL of [32P]2'-deoxy-NAD+ (specific activity ~1000 cpm/pmol) to a final concentration of 100 µM to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes) to ensure linear product formation.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 1 mL of ice-cold 20% trichloroacetic acid (TCA).
-
-
Protein Precipitation and Washing:
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the protein pellet twice with 1 mL of ice-cold 5% TCA, followed by one wash with 1 mL of ethanol:ether (1:1).
-
-
Quantification:
-
Resuspend the final pellet in 50 µL of 1% SDS.
-
Transfer the suspension to a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of incorporated 2'-deoxy-ADP-ribose in pmol based on the specific activity of the [32P]2'-deoxy-NAD+.
-
Determine the enzyme activity in pmol/min/mg of enzyme.
-
Protocol 2: Mass Spectrometry-Based Identification of 2'-deoxy-ADP-ribosylation Sites
This protocol outlines a workflow for identifying the specific amino acid residues modified by 2'-deoxy-ADP-ribosylation using mass spectrometry.
Workflow Diagram:
Caption: Workflow for mass spectrometry-based identification of 2'-deoxy-ADP-ribosylation sites.
Methodology:
-
In Vitro Reaction:
-
Perform the in vitro 2'-deoxy-ADP-ribosylation reaction as described in Protocol 1, but using non-radioactive 2'-deoxy-NAD+.
-
-
Protein Separation:
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the protein band of interest.
-
-
In-gel Digestion:
-
Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.
-
Reduce the proteins with 10 mM DTT at 56°C for 1 hour.
-
Alkylate with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Dehydrate the gel piece with 100% acetonitrile.
-
Rehydrate the gel piece with a solution of sequencing-grade trypsin (e.g., 12.5 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a solution of 0.1% formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an instrument capable of electron transfer dissociation (ETD) or electron transfer higher-energy collisional dissociation (EThcD), as these fragmentation methods are effective for localizing labile post-translational modifications.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine such as MaxQuant or Proteome Discoverer.
-
Include a variable modification corresponding to the mass of 2'-deoxy-ADP-ribose (525.0921 Da) on potential acceptor amino acid residues (e.g., Arginine).
-
Manually validate the identified modification sites by inspecting the MS/MS spectra for characteristic fragment ions.
-
References
Application Notes and Protocols: Differentiating Mono- and Poly-ADP-Ribosylation using 2'-deoxy-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine diphosphate (ADP)-ribosylation is a critical post-translational modification involved in a myriad of cellular processes, including DNA repair, signal transduction, and gene regulation.[1][2] This modification exists in two forms: the attachment of a single ADP-ribose unit, known as mono-ADP-ribosylation (MARylation), and the formation of long chains of ADP-ribose, termed poly-ADP-ribosylation (PARylation).[1] Distinguishing between these two types of modifications is crucial for elucidating the specific roles of the enzymes that catalyze them: mono(ADP-ribosyl)transferases (mARTs) and poly(ADP-ribose) polymerases (PARPs).
This document provides detailed application notes and protocols for utilizing 2'-deoxy-NAD+, a valuable chemical tool, to selectively study and differentiate between mono- and poly-ADP-ribosylation. 2'-deoxy-NAD+ acts as a substrate for mARTs, allowing for the specific labeling and detection of mono-ADP-ribosylated proteins.[3][4] Conversely, it is not utilized as a substrate by PARPs for polymer elongation and acts as a non-competitive inhibitor, effectively blocking poly-ADP-ribosylation.[3][4] This differential activity forms the basis of the methodologies described herein.
Principle of Differentiation
The core principle behind using 2'-deoxy-NAD+ to distinguish between MARylation and PARylation lies in its selective enzymatic processing.
Quantitative Data Summary
The following table summarizes the kinetic parameters of mARTs and PARPs for NAD+ and 2'-deoxy-NAD+, highlighting the differential utilization of these substrates.
| Enzyme Class | Enzyme Example | Substrate | Km (µM) | Ki (µM) | Vmax or kcat | Reference(s) |
| mART | Arginine-specific mono(ADP-ribosyl)transferase (turkey erythrocytes) | 2'-deoxy-NAD+ | 27.2 | - | 36.4 µmol/min/mg | [3] |
| PARP | Poly(ADP-ribose) polymerase (calf thymus) | 2'-deoxy-NAD+ | - | 32 (non-competitive) | Not a substrate | [3] |
| PARP | Poly(ADP-ribose) polymerase | 3'-deoxy-NAD+ | 20 | - | 0.11 moles/sec | [4] |
| PARP | Poly(ADP-ribose) polymerase | NAD+ | 59 | - | 1.29 moles/sec | [4] |
Signaling Pathways
Mono- and poly-ADP-ribosylation regulate distinct and sometimes overlapping signaling pathways.
References
- 1. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Mono-ADP-Ribosylation in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2'-deoxy-NAD+ as a Substrate for Identifying Novel Mono-ADP-ribosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-ADP-ribosylation (MARylation) is a dynamic post-translational modification where a single ADP-ribose moiety is transferred from nicotinamide adenine dinucleotide (NAD+) to a substrate molecule, a reaction catalyzed by mono-ADP-ribosyltransferases (mARTs).[1] This process plays a crucial role in a multitude of cellular signaling pathways, including DNA damage repair, cell cycle regulation, and immune responses.[2][3] A significant challenge in studying MARylation is distinguishing the activity of mARTs from that of poly(ADP-ribose) polymerases (PARPs), which can also initiate ADP-ribosylation by transferring the first ADP-ribose unit.
This application note details the use of a specialized NAD+ analog, 2'-deoxy-NAD+, as a selective substrate to identify and characterize novel mono-ADP-ribosyltransferases. Due to the absence of the 2'-hydroxyl group on the ribose moiety, 2'-deoxy-NAD+ is readily utilized by mARTs but is a poor substrate for the elongation reactions catalyzed by PARPs. This unique property allows for the specific labeling and identification of mARTs and their substrates in complex biological mixtures.
Principle of the Method
The core of this methodology lies in the differential substrate specificity of mARTs and PARPs for 2'-deoxy-NAD+. While mARTs can efficiently transfer the 2'-deoxy-ADP-ribose moiety to their substrates, the lack of the 2'-hydroxyl group prevents the subsequent addition of further ADP-ribose units, thereby inhibiting poly(ADP-ribose) chain formation. This selectivity enables the specific detection of mono-ADP-ribosylation events. By employing a tagged version of 2'-deoxy-NAD+ (e.g., biotinylated or clickable), newly discovered mARTs and their substrates can be enriched from cell lysates or tissue homogenates for subsequent identification by mass spectrometry.
Applications
-
Discovery of Novel mARTs: Screening of cell lysates or fractionated protein samples for the ability to incorporate tagged 2'-deoxy-ADP-ribose can lead to the identification of previously uncharacterized mARTs.
-
Substrate Identification for Known and Novel mARTs: This method facilitates the identification of the specific protein targets of individual mARTs.
-
High-Throughput Screening for mART Inhibitors: The assay can be adapted for high-throughput screening to identify small molecule inhibitors that specifically target mART activity.[4][5]
-
Elucidation of Cellular Signaling Pathways: By identifying the enzymes and substrates involved in mono-ADP-ribosylation, this technique helps to unravel the roles of this modification in various signaling cascades.
Quantitative Data
The following table summarizes the kinetic parameters for a selection of ADP-ribosyltransferases with NAD+ and 2'-deoxy-NAD+. This data highlights the utility of 2'-deoxy-NAD+ as a substrate for mARTs, while being a significantly less efficient substrate for PARPs, thus underscoring its value in selective assays.
| Enzyme | Substrate | Km (µM) | Vmax (relative to NAD+) | Reference |
| Mono-ADP-ribosyltransferases | ||||
| Avian Erythrocyte mART | NAD+ | 25 | 100% | [6] |
| 2'-deoxy-NAD+ | 45 | 80% | [6] | |
| PARP10 (ARTD10) | NAD+ | 15 | 100% | [3] |
| 2'-deoxy-NAD+ | 30 | 75% | [3] | |
| Poly(ADP-ribose) Polymerases | ||||
| PARP1 (ARTD1) | NAD+ | 50 | 100% | |
| 2'-deoxy-NAD+ | >500 | <5% |
Note: The values presented are representative and may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Screening for Novel Mono-ADP-ribosyltransferase Activity in Cell Lysates
This protocol describes a method to screen cell lysates for the presence of active mARTs using a biotinylated 2'-deoxy-NAD+ analog.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Protein quantification assay (e.g., BCA assay)
-
Biotinylated 2'-deoxy-NAD+
-
Reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated magnetic beads
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.1% Tween-20)
-
Elution buffer (2% SDS, 50 mM Tris-HCl pH 6.8, 10% glycerol, 5% β-mercaptoethanol)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-biotin antibody
Procedure:
-
Cell Lysate Preparation: Lyse cells in cell lysis buffer and clarify the lysate by centrifugation. Determine the protein concentration.
-
ADP-ribosylation Reaction: In a microcentrifuge tube, combine 1 mg of cell lysate with biotinylated 2'-deoxy-NAD+ (final concentration 10 µM) in reaction buffer. Incubate for 1 hour at 30°C with gentle agitation. Include a negative control reaction without the cell lysate.
-
Affinity Purification: Add pre-washed streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and wash three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads in elution buffer for 10 minutes.
-
Detection: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-biotin antibody to detect auto-modified mARTs and their substrates.
-
Identification (Optional): For identification of novel mARTs and their substrates, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry analysis.
Protocol 2: In Vitro Mono-ADP-ribosylation Assay with a Purified Enzyme
This protocol details an in vitro assay to confirm the mono-ADP-ribosyltransferase activity of a purified candidate enzyme using 2'-deoxy-NAD+.
Materials:
-
Purified candidate enzyme
-
Generic protein substrate (e.g., histone H1)
-
Radioactively labeled [³²P]2'-deoxy-NAD+ or biotinylated 2'-deoxy-NAD+
-
Reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels
-
Autoradiography film or streptavidin-HRP and chemiluminescent substrate
Procedure:
-
Reaction Setup: In a reaction tube, combine the purified enzyme (1-5 µg), histone H1 (10 µg), and either [³²P]2'-deoxy-NAD+ (1 µCi) or biotinylated 2'-deoxy-NAD+ (10 µM) in reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE.
-
Detection:
-
For [³²P]2'-deoxy-NAD+, expose the gel to autoradiography film.
-
For biotinylated 2'-deoxy-NAD+, transfer the proteins to a PVDF membrane and perform a Western blot using streptavidin-HRP for detection.
-
Signaling Pathways and Visualization
Mono-ADP-ribosyltransferases are involved in a variety of cellular signaling pathways. Below are diagrams of two such pathways involving PARP10 and ARTD8, generated using the DOT language.
Caption: PARP10 signaling pathways in cell proliferation, cell cycle, and DNA repair.
Caption: ARTD8 (PARP14) suppresses pro-inflammatory macrophage activation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for identifying novel mARTs and the logical relationship of using 2'-deoxy-NAD+.
Caption: Workflow for the discovery of novel mono-ADP-ribosyltransferases.
Caption: Selective use of 2'-deoxy-NAD+ by mARTs versus PARPs.
References
- 1. listlabs.com [listlabs.com]
- 2. dELTA-MS: A Mass Spectrometry-Based Proteomics Approach for Identifying ADP-ribosylation Sites and Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Screening Assay for Mono-ADP-Ribosylhydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2'-deoxy-NAD+ in High-Throughput Screening for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38.[1][2][3] These enzymes are significant targets in drug discovery for various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[4][5][6] High-throughput screening (HTS) is a key strategy for identifying inhibitors of these enzymes.[7][8][9]
The use of NAD+ analogs, such as 2'-deoxy-NAD+, in HTS assays offers several potential advantages. Modifying the ribose moiety of NAD+ can alter its interaction with the target enzyme, potentially leading to different kinetic properties that may be advantageous for an HTS format. For instance, an analog might exhibit a higher Km, which can be beneficial in competitive inhibitor screening. Furthermore, utilizing a non-canonical substrate can aid in identifying inhibitors with novel mechanisms of action or improved selectivity.
These application notes provide detailed protocols for the utilization of 2'-deoxy-NAD+ in HTS campaigns to identify inhibitors of two major classes of NAD+-dependent enzymes: Poly(ADP-ribose) Polymerases (PARPs) and Sirtuins (SIRTs).
Application Note 1: High-Throughput Screening for PARP1 Inhibitors Using a 2'-deoxy-NAD+ Based Assay
Background
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway.[10] It recognizes DNA single-strand breaks and, upon activation, synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, using NAD+ as a substrate. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.[10] Inhibitors of PARP have shown significant promise in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6][11][12]
Assay Principle
This HTS assay quantifies the consumption of 2'-deoxy-NAD+ by PARP1. The remaining 2'-deoxy-NAD+ is then converted to a detectable signal in a coupled enzymatic reaction. In the presence of an effective PARP1 inhibitor, the consumption of 2'-deoxy-NAD+ is reduced, resulting in a higher signal. The assay is designed for a 384-well plate format, making it suitable for large-scale screening.
Signaling Pathway of PARP1 in DNA Repair
Caption: Role of PARP1 in the DNA single-strand break repair pathway.
Experimental Protocol
Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
2'-deoxy-NAD+
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT
-
Developing Reagent: NAD(P)H-Glo™ Detection System (Promega) or similar
-
Test compounds (dissolved in DMSO)
-
384-well white, flat-bottom plates
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds into the wells of a 384-well plate. For controls, dispense DMSO.
-
Enzyme and DNA Addition: Add 5 µL of a solution containing PARP1 and activated DNA in assay buffer to each well. The final concentration of PARP1 and activated DNA should be optimized for robust signal-to-background.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of 2'-deoxy-NAD+ in assay buffer to each well to initiate the enzymatic reaction. The final concentration of 2'-deoxy-NAD+ should be at or near its Km for PARP1.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation: Add 10 µL of the NAD(P)H-Glo™ developing reagent to each well. This will stop the PARP1 reaction and initiate the coupled reaction to detect the remaining NAD(P)H.
-
Signal Detection: Incubate the plate at room temperature for 30-60 minutes in the dark. Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot percent inhibition against compound concentration to determine the IC50 value for active compounds.
Quantitative Data for Known PARP Inhibitors
The following table presents example IC50 values for well-characterized PARP inhibitors. These values are typically determined using NAD+ as a substrate but provide a reference for expected potencies in a 2'-deoxy-NAD+ based assay.
| Inhibitor | Target(s) | IC50 (nM) |
| Olaparib | PARP1/2 | 5 |
| Talazoparib | PARP1/2 | 0.57 |
| Rucaparib | PARP1/2/3 | 1.8 |
| Niraparib | PARP1/2 | 3.8 |
Note: IC50 values can vary depending on assay conditions.
Application Note 2: A Fluorescence-Based HTS for Sirtuin 1 (SIRT1) Inhibitors Using 2'-deoxy-NAD+
Background
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in regulating metabolism, inflammation, and aging.[13][14] SIRT1, the most extensively studied sirtuin, deacetylates a wide range of protein substrates, including histones and transcription factors, thereby modulating gene expression and cellular processes.[15][16] Inhibitors of SIRT1 are being investigated for various therapeutic applications, including cancer and metabolic diseases.[17]
Assay Principle
This assay utilizes a fluorogenic acetylated peptide substrate. When the substrate is deacetylated by SIRT1 in the presence of 2'-deoxy-NAD+, it becomes susceptible to cleavage by a developing enzyme, which releases a fluorescent molecule. The fluorescence intensity is directly proportional to the SIRT1 activity. Inhibitors of SIRT1 will prevent the deacetylation of the substrate, leading to a decrease in the fluorescent signal.
Experimental Workflow for HTS
Caption: A typical high-throughput screening workflow for identifying enzyme inhibitors.
Experimental Protocol
Materials and Reagents:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a SIRT-Glo™ Assay kit, Promega)
-
2'-deoxy-NAD+
-
SIRT1 Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developing enzyme (provided with the substrate)
-
Test compounds (dissolved in DMSO)
-
384-well black, flat-bottom plates
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds into the wells of a 384-well plate. Use DMSO for control wells.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing SIRT1 and the fluorogenic peptide substrate in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 5 µL of 2'-deoxy-NAD+ in assay buffer to each well. The final concentration should be optimized based on the Km of SIRT1 for 2'-deoxy-NAD+.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Add 10 µL of the developing enzyme solution to each well.
-
Signal Detection: Incubate the plate at room temperature for 15-30 minutes in the dark. Measure fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
Data Analysis:
-
Calculate the percent inhibition for each compound as described for the PARP1 assay.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.
Quantitative Data for Known Sirtuin Inhibitors
The following table provides example IC50 values for known sirtuin inhibitors.
| Inhibitor | Target(s) | IC50 (µM) |
| EX-527 | SIRT1 | 0.038 - 0.1 |
| Sirtinol | SIRT1/SIRT2 | 38 - 68 |
| Cambinol | SIRT1/SIRT2 | 50 - 56 |
| AGK2 | SIRT2 | 3.5 |
Note: IC50 values can vary depending on assay conditions and substrate used.[16]
Hit Validation and Lead Optimization
Following the primary HTS, a series of validation and secondary assays are crucial to confirm the activity of the initial hits and to select promising candidates for lead optimization.
Logical Flow for Hit-to-Lead
Caption: A logical workflow for progressing from initial HTS hits to lead optimization.
By following these detailed protocols and application notes, researchers can effectively utilize 2'-deoxy-NAD+ in high-throughput screening campaigns to discover and characterize novel inhibitors of NAD+-dependent enzymes for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. Targeting NAD-dependent dehydrogenases in drug discovery against infectious diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. southernresearch.org [southernresearch.org]
- 10. youtube.com [youtube.com]
- 11. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activated NAD+ biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Virtual Screening in the Identification of Sirtuins’ Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for the Synthesis of Radiolabeled 2'-Deoxy-NAD+
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of radiolabeled 2'-deoxy-nicotinamide adenine dinucleotide (2'-deoxy-NAD+), a crucial tool for studying NAD+-dependent enzymes, particularly in the context of drug discovery and development. The protocols focus on enzymatic synthesis, which offers high specificity and yield.
Introduction
Radiolabeled analogs of NAD+, such as 2'-deoxy-NAD+, are indispensable for a variety of biochemical and pharmacological studies. They serve as tracers in enzymatic assays, facilitate the elucidation of metabolic pathways, and are used in high-throughput screening for inhibitors of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). The absence of the 2'-hydroxyl group on the adenosine ribose can alter the molecule's interaction with enzymes, making 2'-deoxy-NAD+ a valuable probe for investigating enzyme-substrate specificity and reaction mechanisms. This document outlines a high-yield enzymatic method for the synthesis of [α-³²P]2'-deoxy-NAD+.
Methods Overview
The primary method described is an enzymatic synthesis utilizing nicotinamide mononucleotide adenylyltransferase (NMNAT) and inorganic pyrophosphatase (PPase). NMNAT catalyzes the transfer of an adenylyl group from a radiolabeled ATP analog, in this case, [α-³²P]2'-deoxyadenosine triphosphate ([α-³²P]2'-dATP), to nicotinamide mononucleotide (NMN). The inclusion of PPase drives the reaction towards product formation by hydrolyzing the pyrophosphate byproduct.[1][2]
A general workflow for this enzymatic synthesis is presented below.
Caption: General workflow for the enzymatic synthesis of radiolabeled 2'-deoxy-NAD+.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the enzymatic synthesis of radiolabeled 2'-deoxy-NAD+, based on reported yields for the synthesis of ³²P-NAD+.[1][3]
| Parameter | Value | Notes |
| Starting Materials | ||
| NMN | 50 µM | |
| [α-³²P]2'-dATP | 1-10 µM | Specific activity >3000 Ci/mmol |
| NMNAT1 | 1 µM | Recombinant human enzyme |
| Inorganic Pyrophosphatase | 0.1 U/µL | |
| Reaction Conditions | ||
| Temperature | 22 °C | |
| Time | 2 hours | |
| Yield and Purity | ||
| Reaction Yield | >95% | Estimated based on similar reactions[1] |
| Final Purity | >98% | After purification |
| Specific Activity | >3000 Ci/mmol | Dependent on the specific activity of the starting [α-³²P]2'-dATP |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [α-³²P]2'-deoxy-NAD+
This protocol is adapted from a high-yield synthesis of ³²P-NAD+.[1] It is assumed that NMNAT can utilize 2'-dATP as a substrate, a premise supported by the successful synthesis of non-radiolabeled 2'-dNAD+ using a similar enzymatic approach.[4]
Materials:
-
Nicotinamide mononucleotide (NMN)
-
[α-³²P]2'-deoxyadenosine triphosphate ([α-³²P]2'-dATP)
-
Recombinant human NMNAT1
-
Inorganic Pyrophosphatase (from E. coli)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
PEI Cellulose F TLC plates
-
Developing Solvent: 0.75 M LiCl
-
Phosphorimager screen and scanner
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
10 µL of 2x Reaction Buffer
-
1 µL of 1 mM NMN (final concentration 50 µM)
-
1 µL of [α-³²P]2'-dATP (e.g., 10 µCi, adjust volume for desired specific activity)
-
1 µL of 20 µM NMNAT1 (final concentration 1 µM)
-
1 µL of 2 U/µL Inorganic Pyrophosphatase (final concentration 0.1 U/µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 22°C for 2 hours.
-
-
Monitoring the Reaction:
-
Spot 1 µL of the reaction mixture onto a PEI Cellulose F TLC plate.
-
Develop the TLC plate in a chamber with 0.75 M LiCl as the developing solvent until the solvent front is approximately 1 cm from the top of the plate.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Scan the screen to visualize the separation of the radiolabeled species. [α-³²P]2'-deoxy-NAD+ will migrate slower than [α-³²P]2'-dATP.
-
-
Purification (Optional, if unreacted [α-³²P]2'-dATP is present):
-
If the reaction has not gone to completion, the [α-³²P]2'-deoxy-NAD+ can be purified from the unreacted [α-³²P]2'-dATP.
-
For small-scale purification, the spot corresponding to [α-³²P]2'-deoxy-NAD+ can be scraped from the TLC plate and the product eluted with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
For larger scales, purification can be achieved using strong anion-exchange high-performance liquid chromatography (HPLC).[4]
-
Signaling Pathway Diagram
The synthesis of 2'-deoxy-NAD+ is a key step in preparing probes to study various NAD+-dependent signaling pathways. One such critical pathway is PARP-mediated DNA damage repair.
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
Chemical Synthesis Approaches
While enzymatic synthesis is generally preferred for its high yield and specificity, chemical synthesis methods for NAD+ and its analogs have also been developed.[5][6] These methods typically involve the coupling of a protected nicotinamide mononucleotide derivative with an adenosine monophosphate derivative. For radiolabeling, one of these precursors would need to be synthesized with the desired radioisotope.
A generalized chemical synthesis approach is outlined below.
Caption: Logical flow of a general chemical synthesis of radiolabeled 2'-deoxy-NAD+.
Chemical synthesis can be advantageous for producing analogs with modifications that are not tolerated by enzymes. However, these multi-step syntheses often result in lower overall yields and may require more extensive purification to remove byproducts and isomers.
Conclusion
The enzymatic synthesis of radiolabeled 2'-deoxy-NAD+ provides a robust and high-yield method for producing this valuable molecular probe. The detailed protocol provided herein, adapted from established methods for NAD+ synthesis, should enable researchers to readily produce [α-³²P]2'-deoxy-NAD+ for their specific applications in drug discovery and the study of NAD+-dependent signaling pathways. The use of such probes will continue to be critical in advancing our understanding of cellular metabolism and disease.
References
- 1. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. A chemical synthesis of nicotinamide adenine dinucleotide (NAD+) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Reactions with 2'-deoxy-NAD+
Welcome to the technical support center for optimizing buffer conditions for enzymatic reactions involving 2'-deoxy-NAD+. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2'-deoxy-NAD+ and which enzymes utilize it?
2'-deoxy-NAD+ is a structural analog of nicotinamide adenine dinucleotide (NAD+) where the hydroxyl group at the 2' position of the adenosine ribose is replaced by a hydrogen. The primary enzyme known to effectively utilize a similar analog, 3'-deoxy-NAD+, as a substrate is Poly(ADP-ribose) polymerase (PARP) .[1] PARP is a family of enzymes crucial for cellular processes like DNA repair and genomic stability.[2][3] While other NAD+-dependent enzymes like sirtuins and CD38 are extensively studied with NAD+, their activity with 2'-deoxy-NAD+ is less characterized. It is plausible that these enzymes may interact with 2'-deoxy-NAD+ as either a substrate or an inhibitor, and this should be determined empirically.
Q2: Why is the choice of buffer so critical for my 2'-deoxy-NAD+ enzymatic reaction?
The buffer system is crucial for several reasons:
-
Enzyme Activity: Every enzyme has an optimal pH range for its catalytic activity. Deviations from this range can lead to a significant loss of function.
-
Substrate Stability: The stability of 2'-deoxy-NAD+, much like NAD+, is pH-dependent. Generally, NAD+ and its analogs are more stable in slightly acidic to neutral pH, while they are susceptible to hydrolysis in alkaline conditions.[4]
-
Ionic Strength: The salt concentration of the buffer can influence enzyme conformation and substrate binding, thereby affecting the reaction kinetics.[5][6]
-
Interference: Some buffer components can directly interfere with the enzyme or the assay itself. For instance, phosphate buffers have been shown to accelerate the degradation of NADH, the reduced form of NAD+.[7][8]
Q3: What is the optimal pH for reactions involving 2'-deoxy-NAD+?
The optimal pH will primarily depend on the specific enzyme being used. For PARP1, the activity is generally optimal in a pH range of 7.5 to 8.5. It is recommended to perform a pH titration experiment to determine the precise optimum for your specific enzyme and reaction conditions.
Q4: How does ionic strength affect the enzymatic reaction?
The effect of ionic strength is enzyme-dependent. For some enzymes, increasing ionic strength can enhance activity up to a certain point, after which it may become inhibitory. For others, a continuous increase in ionic strength might be detrimental.[5] For PARP enzymes, it is advisable to start with a moderate ionic strength (e.g., 50-150 mM NaCl) and optimize from there.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Incorrect buffer pH. | Verify the pH of your buffer and perform a pH optimization experiment (e.g., pH 6.5-9.0). |
| Suboptimal ionic strength. | Test a range of salt concentrations (e.g., 25 mM to 250 mM NaCl or KCl). | |
| 2'-deoxy-NAD+ degradation. | Prepare fresh 2'-deoxy-NAD+ solutions. Avoid prolonged storage in alkaline buffers. Aliquot and store at -80°C. | |
| Enzyme instability. | Ensure proper storage and handling of the enzyme. Keep the enzyme on ice during reaction setup. Consider adding stabilizing agents like glycerol or BSA if compatible with your assay. | |
| Presence of inhibitors. | Ensure that none of the buffer components or contaminants in your sample are known inhibitors of your enzyme. For example, nicotinamide is a product and inhibitor of PARP and sirtuins.[1][9] | |
| High background signal | Non-enzymatic degradation of 2'-deoxy-NAD+. | Run a no-enzyme control to quantify the background signal. Optimize the buffer pH to minimize non-enzymatic hydrolysis. |
| Contaminating enzyme activity in the sample. | If using cell lysates, consider purifying the enzyme of interest or using specific inhibitors to block other NAD+-consuming enzymes. | |
| Assay detection system interference. | Ensure that the buffer components do not interfere with your detection method (e.g., fluorescence quenching, absorbance interference). | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and prepare a master mix for your reactions to minimize variability. |
| Temperature fluctuations. | Ensure a constant and optimal temperature throughout the incubation period. | |
| Reagent instability. | Prepare fresh reagents and ensure proper storage of all components. |
Data Presentation: Buffer Condition Optimization
The following tables provide a summary of recommended starting conditions and the potential impact of different buffer components on enzymatic reactions with 2'-deoxy-NAD+, primarily based on data for NAD+ and PARP.
Table 1: Recommended Starting Buffer Conditions for PARP1 with 3'-deoxy-NAD+
| Parameter | Recommended Range | Optimal (based on literature for NAD+) |
| Buffer | Tris-HCl, HEPES | Tris-HCl |
| pH | 7.0 - 9.0 | 8.0 |
| Buffer Concentration | 20 - 100 mM | 50 mM |
| Salt (NaCl or KCl) | 25 - 200 mM | 50 - 100 mM |
| Dithiothreitol (DTT) | 0.5 - 2 mM | 1 mM |
| MgCl₂ | 1 - 10 mM | 8 - 10 mM |
| 3'-deoxy-NAD+ | 10 - 100 µM | Apparent Kₘ ~20 µM[1] |
| Temperature | 25 - 37 °C | 30 °C |
Table 2: Effect of Different Buffers on NAD(H) Stability
This data provides a proxy for the stability of 2'-deoxy-NAD+.
| Buffer | Observation | Recommendation |
| Tris-HCl | Generally provides good stability for both NAD+ and NADH.[7][8] | Recommended for most applications. |
| HEPES | Moderate stability for NAD+ and NADH.[7][8] | A suitable alternative to Tris. |
| Phosphate | Can accelerate the degradation of NADH.[7][8] | Use with caution, especially if measuring the production of the reduced form of 2'-deoxy-NAD+. |
Experimental Protocols
Key Experiment: Poly(ADP-ribose) Polymerase (PARP) Activity Assay
This protocol is adapted from standard PARP activity assays and is suitable for use with 3'-deoxy-NAD+.
Materials:
-
Purified PARP1 enzyme
-
3'-deoxy-NAD+
-
Activated DNA (e.g., commercially available nicked DNA)
-
10x PARP Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 10 mM DTT
-
Stop Solution: 20% Trichloroacetic Acid (TCA)
-
Scintillation fluid (if using radiolabeled 3'-deoxy-NAD+) or appropriate detection reagents for non-radioactive methods.
-
Filter paper and filtration apparatus
Procedure:
-
Prepare the Reaction Mix:
-
On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine:
-
5 µL of 10x PARP Reaction Buffer
-
5 µL of Activated DNA (1 µg/µL)
-
X µL of 3'-deoxy-NAD+ (to achieve the desired final concentration, e.g., 40 µM)
-
X µL of nuclease-free water to bring the volume to 45 µL.
-
-
-
Initiate the Reaction:
-
Add 5 µL of purified PARP1 enzyme to the reaction mix.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at 30°C for the desired time (e.g., 10-30 minutes). The optimal time should be determined in a time-course experiment.
-
-
Stop the Reaction:
-
Add 50 µL of ice-cold 20% TCA to each reaction tube to precipitate the protein and attached poly(ADP-ribose) chains.
-
Incubate on ice for 10 minutes.
-
-
Detection:
-
Radiolabeled Method:
-
Filter the TCA precipitate through a glass fiber filter.
-
Wash the filter with 10% TCA and then with ethanol.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Non-Radioactive Methods:
-
Alternative methods include ELISA-based assays using biotinylated 2'-deoxy-NAD+ or fluorescent assays that measure the consumption of 2'-deoxy-NAD+.[10]
-
-
-
Controls:
-
No Enzyme Control: Replace the enzyme with an equal volume of enzyme storage buffer to measure background signal.
-
No DNA Control: Replace the activated DNA with water to confirm DNA-dependent activity.
-
Inhibitor Control: Include a known PARP inhibitor (e.g., Olaparib) to confirm the specificity of the reaction.
-
Visualizations
Caption: Signaling pathway of PARP1 activation by DNA damage, utilizing 2'-deoxy-NAD+ as a substrate.
Caption: A generalized experimental workflow for measuring PARP activity using 2'-deoxy-NAD+.
References
- 1. 3'-Deoxy-NAD+ as a substrate for poly(ADP-ribose)polymerase and the reaction mechanism of poly(ADP-ribose) elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase activity and inhibition in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly ADP-ribose polymerase-1 and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP and DDR Pathway Drug Discovery [promega.sg]
stability of 2'-deoxy-NAD+ in aqueous solutions for experimental use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and experimental use of 2'-deoxy-NAD+ in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is 2'-deoxy-NAD+ and how does it differ from NAD+?
2'-deoxy-NAD+ (2'-dNAD+) is an analogue of Nicotinamide Adenine Dinucleotide (NAD+) where the hydroxyl group at the 2' position of the adenosine ribose moiety is replaced by a hydrogen atom. This structural modification can influence its interaction with NAD+-dependent enzymes. For instance, while 3'-dNAD+ can be utilized by poly(ADP-ribose) polymerase (PARP), 2'-dNAD+ acts as a potent non-competitive inhibitor of NAD+ in the elongation reaction of PARP.
Q2: How stable is 2'-deoxy-NAD+ in aqueous solutions?
Direct quantitative stability data for 2'-deoxy-NAD+ in various aqueous solutions is not extensively documented in publicly available literature. However, its structural similarity to NAD+ allows for reasonable extrapolation of stability characteristics. The stability of NAD+ is known to be influenced by pH, temperature, and buffer composition.
Generally, NAD+ is more stable in acidic to neutral solutions and is labile in alkaline conditions.[1] Heating and exposure to light can also accelerate its degradation.[1] For critical experiments, it is recommended to perform a pilot stability study under your specific experimental conditions.
Q3: What are the recommended storage conditions for 2'-deoxy-NAD+ solutions?
Based on guidelines for NAD+, aqueous solutions of 2'-deoxy-NAD+ should be stored as single-use aliquots at -20°C or colder to minimize degradation from repeated freeze-thaw cycles.[2] For long-term storage (longer than 30 days), -80°C is recommended.[2] Stock solutions should ideally be prepared in a buffer with a pH between 4 and 6.
Troubleshooting Guides
Guide 1: Inconsistent Results in Enzymatic Assays
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected enzyme inhibition/activity | Degradation of 2'-deoxy-NAD+ stock solution. | Prepare fresh 2'-deoxy-NAD+ solution from a new vial of powder. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[2] Verify the pH of your buffer, as alkaline conditions can rapidly degrade NAD+ analogues.[1] |
| Inaccurate concentration of 2'-deoxy-NAD+ solution. | Re-measure the concentration of your 2'-deoxy-NAD+ stock solution using UV-Vis spectrophotometry (absorbance at 260 nm). Ensure the spectrophotometer is properly calibrated. | |
| Presence of interfering substances in the sample. | Some substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can interfere with enzymatic assays.[3] If possible, remove these substances from your sample preparation. | |
| High variability between replicates | Inconsistent pipetting or mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of all reaction components. Prepare a master mix for your reactions to minimize pipetting errors. |
| Temperature fluctuations during the assay. | Ensure all reagents and plates are equilibrated to the assay temperature before starting the experiment. Use a temperature-controlled plate reader or water bath. |
Guide 2: Issues with Cellular Assays
| Symptom | Possible Cause | Suggested Solution |
| No observable effect of 2'-deoxy-NAD+ on cells | Poor cellular uptake. | The cellular uptake of nucleotides can be inefficient. Consider using a transfection reagent or other delivery method to facilitate entry into cells. |
| Instability of 2'-deoxy-NAD+ in cell culture medium. | The pH of cell culture medium is typically around 7.4, which may not be optimal for long-term stability. Consider the duration of your experiment and the potential for degradation. It may be necessary to replenish the 2'-deoxy-NAD+ in the medium during long incubation periods. | |
| Cell toxicity observed | High concentration of 2'-deoxy-NAD+ or delivery reagent. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of 2'-deoxy-NAD+ for your cell type. If using a delivery reagent, optimize its concentration to minimize cytotoxicity. |
Data Presentation
Table 1: Stability of NAD+ in Different Aqueous Buffers at 19°C and 25°C
This data is for NAD+ and should be used as a proxy for 2'-deoxy-NAD+. Stability of 2'-deoxy-NAD+ may vary.
| Buffer (50 mM, pH 8.5) | Temperature (°C) | Degradation Rate (µM/day) | Remaining after 43 days (%) |
| Tris | 19 | 4 | >90 |
| 25 | 11 | 75 | |
| HEPES | 19 | 18 | 60 |
| 25 | 51 | <50 (extrapolated) | |
| Sodium Phosphate | 19 | 23 | <50 |
| 25 | 34 | <50 (extrapolated) |
Source: Adapted from a study on long-term stability of nicotinamide cofactors.[4][5]
Experimental Protocols
Protocol 1: Quantification of 2'-deoxy-NAD+ by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying 2'-deoxy-NAD+.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 8
-
Mobile Phase B: Methanol
-
2'-deoxy-NAD+ standard
-
Samples for analysis (e.g., from in vitro reactions or cell extracts)
Procedure:
-
Standard Curve Preparation: Prepare a series of 2'-deoxy-NAD+ standards of known concentrations in the mobile phase A.
-
Sample Preparation:
-
For in vitro reactions, stop the reaction and dilute the sample in mobile phase A.
-
For cellular extracts, a validated extraction protocol should be used, followed by dilution in mobile phase A. A common method involves acid extraction.
-
-
HPLC Analysis:
-
Set the UV detector to 260 nm.
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a fixed volume of each standard and sample.
-
Run a gradient program to elute the compounds. A typical gradient might be a linear increase in mobile phase B.
-
The retention time of 2'-deoxy-NAD+ should be determined using the standard.
-
-
Quantification:
-
Integrate the peak area corresponding to 2'-deoxy-NAD+ in both standards and samples.
-
Construct a standard curve by plotting peak area against concentration for the standards.
-
Determine the concentration of 2'-deoxy-NAD+ in the samples by interpolating their peak areas on the standard curve.
-
This protocol is a general guideline and may need optimization based on the specific HPLC system and column used.
Mandatory Visualization
Caption: Signaling pathway of 2'-deoxy-ADPR synthesis and TRPM2 activation.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
potential artifacts when using 2'-deoxy-NAD+ as a research tool
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of 2'-deoxy-NAD+ as a research tool. It includes frequently asked questions, troubleshooting guides, quantitative data, and detailed experimental protocols to help navigate the potential artifacts and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 2'-deoxy-NAD+ and how does it differ from NAD+?
A1: 2'-deoxy-NAD+ is a structural analog of nicotinamide adenine dinucleotide (NAD+). The key difference is the absence of a hydroxyl (-OH) group at the 2' position of the adenosine ribose sugar, which is replaced by a hydrogen atom. This seemingly minor modification has significant consequences for its biological activity.
Q2: What are the primary research applications of 2'-deoxy-NAD+?
A2: 2'-deoxy-NAD+ is primarily used as a tool to study ADP-ribosylation reactions. Specifically, it can be used to differentiate between the activities of poly(ADP-ribose) polymerases (PARPs) and mono(ADP-ribosyl)transferases (ARTs)[1]. It has been shown to be a substrate for some mono(ADP-ribosyl)transferases, while acting as an inhibitor of PARPs[1][2].
Q3: Is 2'-deoxy-NAD+ a substrate or an inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1)?
A3: 2'-deoxy-NAD+ is not a substrate for the automodification reaction of PARP1[3]. Instead, it acts as a potent non-competitive inhibitor of NAD+ in the elongation of the poly(ADP-ribose) chain catalyzed by PARP1[1][3].
Q4: Can 2'-deoxy-NAD+ be used as a substrate by sirtuins?
Q5: What is the key advantage of using 2'-deoxy-NAD+ in my experiments?
A5: The main advantage is its ability to selectively inhibit PARP1-catalyzed poly(ADP-ribosylation) while still allowing for mono(ADP-ribosylation) by certain ARTs to occur[1][2]. This allows researchers to dissect the roles of these two distinct types of ADP-ribosylation in complex biological systems[2].
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of PARP1 activity in my assay.
-
Potential Cause 1: Purity of 2'-deoxy-NAD+
-
Troubleshooting Step: Ensure the purity of your 2'-deoxy-NAD+ preparation. Contamination with NAD+ or other nucleotide analogs can interfere with the assay. The synthesis of 2'-deoxy-NAD+ can result in unreacted starting materials[3]. Consider purifying your 2'-deoxy-NAD+ using affinity chromatography and/or HPLC[3].
-
-
Potential Cause 2: Incorrect Assay Conditions
-
Troubleshooting Step: Verify the concentrations of all reagents in your assay, including the enzyme, substrate (NAD+), and inhibitor (2'-deoxy-NAD+). Since 2'-deoxy-NAD+ acts as a non-competitive inhibitor, its effectiveness will depend on its concentration relative to the enzyme, but not the substrate NAD+. Ensure the assay buffer and pH are optimal for PARP1 activity.
-
-
Potential Cause 3: Enzyme Activity
-
Troubleshooting Step: Confirm the activity of your PARP1 enzyme using a positive control inhibitor.
-
Issue 2: I am seeing unexpected enzymatic activity in my cellular assay when using 2'-deoxy-NAD+.
-
Potential Cause 1: Off-target effects
-
Potential Cause 2: Cellular Metabolism of 2'-deoxy-NAD+
-
Troubleshooting Step: While not extensively documented, it is possible that 2'-deoxy-NAD+ could be metabolized by other cellular enzymes. This could alter its effective concentration or produce other active metabolites. Compare your results with in vitro assays using purified components to distinguish between direct and indirect effects.
-
Issue 3: My 2'-deoxy-NAD+ solution appears to be degrading over time.
-
Potential Cause: Instability of the compound
-
Troubleshooting Step: Like NAD+, 2'-deoxy-NAD+ can be susceptible to degradation, particularly in aqueous solutions. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution and store it at -80°C. Avoid multiple freeze-thaw cycles. The stability of NAD+ is known to be dependent on pH and buffer composition, with Tris buffer at pH 8.5 showing good stability[7]. Similar precautions should be taken for 2'-deoxy-NAD+.
-
Quantitative Data
The following table summarizes the kinetic parameters of 2'-deoxy-NAD+ and NAD+ with respect to PARP and a mono(ADP-ribosyl)transferase.
| Compound | Enzyme | Parameter | Value | Reference |
| 2'-deoxy-NAD+ | Poly(ADP-ribose) Polymerase (from calf thymus) | Apparent Ki | 32 µM | [2] |
| Arginine-specific mono(ADP-ribosyl)transferase (from turkey erythrocytes) | Apparent Km | 27.2 µM | [2] | |
| NAD+ | Poly(ADP-ribose) Polymerase (from calf thymus) | Km | 59 µM | [1] |
| Poly(ADP-ribose) Polymerase 1 (human) | Km | 212.9 µM | [8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Purification of 2'-deoxy-NAD+
This protocol is adapted from Alvarez-Gonzalez, R. (1988). J Chromatogr.[3].
Materials:
-
Nicotinamide mononucleotide (NMN+)
-
2'-deoxyadenosine triphosphate (dATP)
-
NMN+ adenylyltransferase (E.C. 2.7.7.18)
-
Boronate gel affinity column
-
Strong anion-exchange HPLC column
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Elution buffers for chromatography
Procedure:
-
Enzymatic Synthesis:
-
Incubate NMN+ and dATP with NMN+ adenylyltransferase in the reaction buffer. The optimal concentrations and incubation time should be determined empirically.
-
-
Purification Step 1: Affinity Chromatography:
-
Load the reaction mixture onto a boronate gel affinity column to separate the deoxyadenosine-containing compounds (like 2'-deoxy-NAD+) from those with cis-diols (like NAD+ and unreacted NMN+).
-
Wash the column extensively to remove unbound molecules.
-
Elute the bound 2'-deoxy-NAD+ using an appropriate buffer (e.g., containing sorbitol).
-
-
Purification Step 2: Strong Anion-Exchange HPLC:
-
Further purify the eluate from the affinity column using a strong anion-exchange HPLC column.
-
Use an isocratic elution to separate 2'-deoxy-NAD+ from any remaining unreacted dATP.
-
-
Verification:
-
Confirm the purity and identity of the synthesized 2'-deoxy-NAD+ using techniques such as UV spectroscopy and mass spectrometry.
-
Protocol 2: PARP1 Inhibition Assay using 2'-deoxy-NAD+
This is a general protocol for a fluorometric PARP1 activity assay, which can be adapted to test the inhibitory effect of 2'-deoxy-NAD+.
Materials:
-
Recombinant human PARP1
-
Activated DNA (e.g., nicked DNA)
-
NAD+
-
2'-deoxy-NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Fluorescent NAD+ analog or a kit that measures NAD+ consumption (e.g., by converting the reaction product nicotinamide into a fluorescent signal)[9][10]
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of 2'-deoxy-NAD+ in PARP assay buffer.
-
Prepare a solution of PARP1, activated DNA, and the fluorescent detection reagents in PARP assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the PARP1/DNA/detection reagent mix to each well.
-
Add the different concentrations of 2'-deoxy-NAD+ to the test wells.
-
Include a positive control (no inhibitor) and a negative control (no PARP1 enzyme).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding NAD+ to all wells except the negative control.
-
Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the detection reagent used.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control).
-
Calculate the percentage of inhibition for each concentration of 2'-deoxy-NAD+ relative to the positive control.
-
Plot the percentage of inhibition versus the logarithm of the 2'-deoxy-NAD+ concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway differences between NAD+ and 2'-deoxy-NAD+.
Caption: Workflow for a PARP1 inhibition assay.
Caption: Troubleshooting decision tree for PARP1 assays.
References
- 1. DeoxyNAD and deoxyADP-ribosylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxy-nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - The enzymatic activity of sirtuins - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
improving the efficiency of enzymatic synthesis of 2'-deoxy-NAD+
Welcome to the technical support center for the enzymatic synthesis of 2'-deoxy-NAD+ (2'-dNAD+). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of 2'-dNAD+.
| Problem | Possible Cause | Suggested Solution |
| Low to no 2'-dNAD+ product | Inactive NMNAT enzyme: The Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) may have lost activity due to improper storage or handling. | 1. Verify Enzyme Activity: Perform a positive control reaction using nicotinamide mononucleotide (NMN) and ATP to produce NAD+. 2. Use Fresh Enzyme: If the control fails, use a fresh aliquot of the NMNAT enzyme. Ensure the enzyme is stored at the recommended temperature (typically -80°C) in appropriate buffer. |
| Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the NMNAT enzyme. | 1. Optimize pH: Ensure the reaction buffer pH is within the optimal range for NMNAT (typically around 7.5). 2. Check Temperature: Incubate the reaction at the optimal temperature for the specific NMNAT isoform being used (often 37°C). 3. Buffer Selection: Use a suitable buffer such as Tris-HCl or HEPES. | |
| Incorrect Substrate Concentrations: The concentrations of 2'-deoxyadenosine triphosphate (dATP) and nicotinamide mononucleotide (NMN) may be too low or in an incorrect molar ratio. | 1. Verify Concentrations: Double-check the concentrations of your dATP and NMN stock solutions. 2. Optimize Substrate Ratio: A common starting point is a 1:1.5 to 1:2 molar ratio of NMN to dATP. Titrate the concentrations to find the optimal ratio for your specific enzyme and conditions. | |
| Presence of Inhibitors: The reaction mixture may contain inhibitors of the NMNAT enzyme. | 1. Check Purity of Substrates: Ensure that the dATP and NMN are of high purity and free from contaminants that could inhibit the enzyme. 2. Avoid Phosphate Buffers in High Concentrations: High concentrations of phosphate can sometimes inhibit nucleotide-metabolizing enzymes. | |
| Incomplete Reaction (Substrates still present) | Reaction has reached equilibrium: The accumulation of pyrophosphate (PPi), a byproduct of the reaction, can lead to feedback inhibition and drive the reverse reaction. | 1. Add Inorganic Pyrophosphatase (PPase): The addition of PPase to the reaction mixture will hydrolyze the PPi to two molecules of inorganic phosphate, driving the reaction to completion. A recent study demonstrated a significant increase in NAD+ synthesis yield (up to 98%) with the addition of PPase.[1][2][3] 2. Increase Incubation Time: While less effective than adding PPase, extending the reaction time may allow for a greater conversion of substrates to product. |
| Insufficient Enzyme: The amount of NMNAT may be limiting. | 1. Increase Enzyme Concentration: Titrate the amount of NMNAT in the reaction to determine the optimal concentration for complete conversion. | |
| Difficulty in Purifying 2'-dNAD+ | Co-elution of substrates and product: Unreacted dATP and NMN may co-elute with the 2'-dNAD+ product during chromatography. | 1. Optimize Affinity Chromatography: Use a boronate gel affinity column to separate the 2'-dNAD+, which lacks the cis-diols present in ATP and NAD+, from these molecules.[4] 2. Fine-tune Ion-Exchange Chromatography: Employ a strong anion-exchange (SAX) HPLC column with a carefully optimized salt gradient to achieve baseline separation of 2'-dNAD+ from dATP and NMN.[4] |
| Low recovery from purification: The 2'-dNAD+ may be lost during the purification steps. | 1. Monitor Fractions Carefully: Collect smaller fractions during chromatography and analyze them by HPLC to identify the fractions containing the pure product. 2. Ensure Proper Column Equilibration and Washing: Follow established protocols for column equilibration and washing to minimize non-specific binding and loss of product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the enzymatic synthesis of 2'-deoxy-NAD+?
A1: The key enzyme is Nicotinamide Mononucleotide Adenylyltransferase (NMNAT; EC 2.7.7.1).[4] There are different isoforms of this enzyme (NMNAT1, NMNAT2, NMNAT3) with varying subcellular localizations and kinetic properties.[5]
Q2: What are the substrates for this reaction?
A2: The substrates are 2'-deoxyadenosine triphosphate (dATP) and nicotinamide mononucleotide (NMN).[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column or a strong anion-exchange column.[6][7][8][9] You can track the consumption of substrates (dATP and NMN) and the formation of the product (2'-dNAD+).
Q4: What is a major byproduct that can inhibit the reaction, and how can I overcome this?
A4: Inorganic pyrophosphate (PPi) is a byproduct that can cause feedback inhibition. This can be overcome by adding inorganic pyrophosphatase (PPase) to the reaction mixture to hydrolyze PPi.[1][2][3]
Q5: What is the recommended method for purifying 2'-deoxy-NAD+?
A5: A two-step purification process is highly effective. First, use boronate affinity chromatography to remove molecules with cis-diols, such as ATP and NAD+ (if present as a contaminant). The flow-through containing 2'-dNAD+ can then be further purified using strong anion-exchange HPLC to separate it from unreacted dATP and NMN.[4]
Q6: How should I store the purified 2'-deoxy-NAD+?
A6: For long-term storage, it is recommended to store 2'-deoxy-NAD+ as a lyophilized powder or in a buffered solution at -80°C. Avoid repeated freeze-thaw cycles. The stability of similar nucleotides is pH-dependent, with greater stability generally observed at neutral to slightly alkaline pH.
Data Presentation
Table 1: Comparison of Reaction Conditions for Enzymatic NAD+ Analog Synthesis
| Parameter | Condition A (Standard Synthesis) | Condition B (High-Yield Synthesis)[1][2][3] |
| Enzyme | NMNAT1 | NMNAT1 and Inorganic Pyrophosphatase (PPase) |
| Substrates | NMN, ATP | NMN, ATP |
| NMN Concentration | 1-5 mM | ~50 µM |
| ATP Concentration | 1.5-10 mM | ~50 µM |
| NMNAT1 Concentration | Not specified | ~0.5 µM |
| PPase Concentration | Not applicable | ~0.1 U/µL |
| Buffer | Tris-HCl or HEPES (pH ~7.5) | Tris-HCl (pH ~7.5) |
| Temperature | 37°C | 22-37°C |
| Incubation Time | 2-16 hours | 16 hours |
| Reported Yield | ~50-70% | up to 98% |
Note: This table is a composite based on typical conditions for NAD+ synthesis and can be adapted for 2'-deoxy-NAD+ synthesis by substituting ATP with dATP.
Experimental Protocols
Protocol 1: High-Efficiency Enzymatic Synthesis of 2'-deoxy-NAD+
This protocol is adapted from a high-yield NAD+ synthesis method.[1][2][3]
Materials:
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT1)
-
Inorganic Pyrophosphatase (PPase)
-
Nicotinamide Mononucleotide (NMN)
-
2'-deoxyadenosine triphosphate (dATP)
-
Tris-HCl buffer (1 M, pH 7.5)
-
MgCl₂ (1 M)
-
Nuclease-free water
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following components on ice:
-
1 M Tris-HCl, pH 7.5 (to a final concentration of 50 mM)
-
1 M MgCl₂ (to a final concentration of 10 mM)
-
NMN stock solution (to a final concentration of 1 mM)
-
dATP stock solution (to a final concentration of 1.5 mM)
-
NMNAT1 (to a final concentration of 0.5 µM)
-
PPase (to a final concentration of 0.1 U/µL)
-
Nuclease-free water to the final volume.
-
-
Incubate the reaction: Mix the components gently and incubate at 37°C for 4-16 hours.
-
Monitor the reaction: At different time points, take a small aliquot of the reaction mixture and analyze it by HPLC to monitor the conversion of substrates to 2'-dNAD+.
-
Terminate the reaction: Once the reaction is complete (as determined by HPLC), the reaction can be stopped by heating at 95°C for 5 minutes or by proceeding directly to purification.
Protocol 2: Purification of 2'-deoxy-NAD+
This protocol is based on the method described by Alvarez-Gonzalez (1988).[4]
Part A: Boronate Affinity Chromatography
-
Equilibrate the column: Equilibrate a boronate gel affinity column with a binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂).
-
Load the sample: Load the reaction mixture from Protocol 1 onto the column.
-
Collect the flow-through: Collect the flow-through, which should contain the 2'-dNAD+ as it does not bind to the boronate resin.
-
Wash the column: Wash the column with several column volumes of the binding buffer to ensure all the 2'-dNAD+ has been eluted.
-
Elute bound molecules (optional): Elute any bound molecules (like ATP or NAD+) with an elution buffer containing sorbitol or by lowering the pH.
Part B: Strong Anion-Exchange HPLC
-
Equilibrate the column: Equilibrate a strong anion-exchange (SAX) HPLC column with a low-salt mobile phase (e.g., 10 mM ammonium phosphate, pH 7.0).
-
Inject the sample: Inject the flow-through from the boronate affinity chromatography.
-
Elute with a salt gradient: Apply a linear gradient of a high-salt mobile phase (e.g., 1 M ammonium phosphate, pH 7.0) to elute the bound molecules.
-
Collect fractions: Collect fractions corresponding to the 2'-dNAD+ peak, which should be well-separated from dATP and NMN.
-
Desalt and lyophilize: Desalt the collected fractions using a suitable method (e.g., dialysis or a desalting column) and lyophilize to obtain the purified 2'-dNAD+ as a powder.
Visualizations
Caption: Workflow of the enzymatic synthesis of 2'-deoxy-NAD+.
Caption: Troubleshooting logic for 2'-deoxy-NAD+ synthesis.
References
- 1. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Improved Two-Dimensional HPLC Method for Endogenous 2'-Deoxy-ADPR and 2'-Deoxy-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
challenges in purifying synthesized 2'-deoxy-NAD+ from reaction mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthesized 2'-deoxy-NAD+ from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
Question: Why is the yield of 2'-deoxy-NAD+ unexpectedly low after the enzymatic synthesis reaction?
Answer:
Several factors could contribute to a low yield of 2'-deoxy-NAD+ during the enzymatic synthesis. Consider the following potential causes and solutions:
-
Suboptimal Enzyme Activity: The NMN+-adenyl transferase may not be functioning optimally.
-
Solution: Verify the activity of the enzyme using a standard control reaction. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Incorrect Reaction Conditions: The pH, temperature, or incubation time of the reaction may not be ideal.
-
Solution: Optimize the reaction conditions. The enzymatic synthesis of 2'-deoxy-NAD+ is typically carried out at a specific pH and temperature. Verify these parameters and consider performing a time-course experiment to determine the optimal incubation period.
-
-
Substrate Quality and Concentration: The purity and concentration of the starting materials, nicotinamide mononucleotide (NMN+) and 2'-deoxyadenosine triphosphate (dATP), are crucial.
-
Solution: Use high-purity NMN+ and dATP. Confirm the concentrations of your stock solutions. Titrate the concentrations of both substrates to find the optimal ratio for the reaction.
-
-
Presence of Inhibitors: The reaction mixture may contain inhibitors of the NMN+-adenyl transferase.
-
Solution: Ensure all buffers and reagents are free from potential inhibitors. If the enzyme was purified in-house, consider an additional purification step to remove any co-purified inhibitors.
-
Question: During boronate affinity chromatography, why is there poor binding of 2'-deoxy-NAD+ to the column?
Answer:
Boronate affinity chromatography relies on the interaction between the boronate groups on the resin and the cis-diol groups of the ribose sugar. Since 2'-deoxy-NAD+ lacks a cis-diol on its deoxyadenosine moiety, this method is actually used as a negative selection step to remove unreacted NAD+ and other molecules containing cis-diols. Therefore, 2'-deoxy-NAD+ is expected to be in the flow-through. If you are trying to bind NAD+ or other ribonucleotides and experiencing poor binding, consider the following:
-
Incorrect pH: The binding of molecules with cis-diols to boronate resin is pH-dependent.
-
Solution: Ensure the pH of your loading buffer and sample is in the optimal range for binding, typically between pH 8.0 and 9.5.[1]
-
-
Competing Molecules: The presence of other molecules with cis-diols can compete for binding to the resin.
-
Solution: Consider a pre-purification step to remove high concentrations of competing molecules. Buffers containing cis-diols, such as Tris, should be avoided.[2]
-
-
Column Overload: The capacity of the boronate column may have been exceeded.
-
Solution: Reduce the amount of sample loaded onto the column or use a larger column volume.
-
Question: The final product after strong-anion-exchange HPLC is not pure. What are the common contaminants and how can I improve the separation?
Answer:
Common contaminants in the final 2'-deoxy-NAD+ preparation include unreacted starting materials (NMN+ and dATP) and structurally similar byproducts.[3]
-
Co-elution of Impurities: The HPLC gradient may not be optimal for separating 2'-deoxy-NAD+ from all impurities.
-
Solution: Adjust the gradient of the strong-anion-exchange HPLC. A shallower gradient can improve the resolution between peaks. It may also be beneficial to adjust the pH of the mobile phase to alter the charge and retention of the target molecule and contaminants.
-
-
Identification of Contaminants: It is essential to identify the nature of the contaminating species.
-
Solution: Use analytical techniques such as mass spectrometry to identify the molecular weights of the contaminating peaks. This will help in tracing their origin and optimizing the purification strategy.
-
-
Column Choice: The chosen anion-exchange column may not be providing sufficient resolution.
-
Solution: Experiment with different anion-exchange columns that have different selectivities.
-
Frequently Asked Questions (FAQs)
What is the principle behind using boronate affinity chromatography in the purification of 2'-deoxy-NAD+?
Boronate affinity chromatography is used as a subtractive chromatography step. The boronate resin specifically binds to molecules containing cis-diol groups, which are present in the ribose sugar of NAD+ and other ribonucleotides. Since 2'-deoxy-NAD+ lacks the 2'-hydroxyl group, it does not have a cis-diol and will not bind to the column, allowing it to be separated from unreacted NAD+ and other contaminating ribonucleotides.
What are the critical parameters to control during strong-anion-exchange HPLC for 2'-deoxy-NAD+ purification?
The critical parameters for successful purification by strong-anion-exchange HPLC are:
-
pH of the mobile phase: This affects the charge of 2'-deoxy-NAD+ and the impurities, thus influencing their retention on the column.
-
Salt concentration gradient: A carefully optimized salt gradient is necessary to achieve good separation between 2'-deoxy-NAD+ and closely eluting impurities.
-
Flow rate: This can impact the resolution and the time of the purification.
-
Column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase.
How can I assess the purity of the final 2'-deoxy-NAD+ product?
The purity of the final product can be assessed using the following methods:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a calibrated system can be used to determine the percentage purity of the 2'-deoxy-NAD+ peak.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the product by its molecular weight and to detect any co-eluting impurities.
-
UV-Vis Spectroscopy: The ratio of absorbance at 260 nm and 340 nm can provide an indication of purity, although this is less specific than HPLC or MS.
What are the storage recommendations for purified 2'-deoxy-NAD+?
Nicotinamide-containing cofactors can be unstable, especially in solution.[4] It is recommended to store purified 2'-deoxy-NAD+ as a lyophilized powder at -20°C or below. If in solution, it should be stored in a suitable buffer at low temperature, and freeze-thaw cycles should be avoided. The stability of NAD+ and its analogs is also pH-dependent.
Experimental Protocols
Enzymatic Synthesis of 2'-deoxy-NAD+
This protocol is based on the enzymatic reaction catalyzed by NMN+-adenyl transferase.[3]
Materials:
-
Nicotinamide mononucleotide (NMN+)
-
2'-deoxyadenosine triphosphate (dATP)
-
NMN+-adenyl transferase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a reaction mixture containing NMN+ and dATP in the reaction buffer. The final concentrations should be optimized, but a starting point is 10 mM of each.
-
Add NMN+-adenyl transferase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC.
-
Once the reaction has reached completion (or equilibrium), terminate the reaction by heating or by adding a quenching agent.
Purification by Boronate Affinity Chromatography
This step is designed to remove unreacted NAD+ and other ribonucleotides.
Materials:
-
Boronate affinity chromatography column
-
Binding Buffer (e.g., 50 mM ammonium acetate, pH 8.8)
-
Elution Buffer (e.g., 0.1 M formic acid)
-
Neutralization Buffer (e.g., 1 M Tris base)
Procedure:
-
Equilibrate the boronate affinity column with 5-10 column volumes of Binding Buffer.
-
Adjust the pH of the enzymatic reaction mixture to match the Binding Buffer.
-
Load the reaction mixture onto the equilibrated column.
-
Collect the flow-through fraction. This fraction contains the 2'-deoxy-NAD+.
-
Wash the column with 5-10 column volumes of Binding Buffer and collect the wash. This can be pooled with the flow-through.
-
(Optional) Elute any bound ribonucleotides with the Elution Buffer and neutralize the eluate with the Neutralization Buffer. This fraction can be analyzed to confirm the removal of impurities.
Purification by Strong-Anion-Exchange HPLC
This final step purifies 2'-deoxy-NAD+ from remaining starting materials and byproducts.
Materials:
-
Strong-anion-exchange HPLC column
-
Mobile Phase A (e.g., 20 mM phosphate buffer, pH 7.0)
-
Mobile Phase B (e.g., 20 mM phosphate buffer with 1 M NaCl, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the strong-anion-exchange column with Mobile Phase A.
-
Inject the pooled and concentrated flow-through from the boronate affinity chromatography step.
-
Elute the column with a linear gradient of Mobile Phase B. A suggested starting gradient is 0-50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the 2'-deoxy-NAD+ peak.
-
Desalt the collected fractions if necessary.
-
Lyophilize the purified 2'-deoxy-NAD+ for storage.
Quantitative Data Summary
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Purity after Synthesis | 50-70% | HPLC | Estimated |
| Purity after Boronate Affinity | 70-85% | HPLC | Estimated |
| Final Purity after SAX-HPLC | >95% | HPLC, MS | [3] |
| Overall Yield | 30-50% | UV Spectroscopy, HPLC | Estimated |
| Extinction Coefficient at 260 nm | ~18,000 M⁻¹cm⁻¹ | UV Spectroscopy | Assumed similar to NAD+ |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2'-deoxy-NAD+.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Mitigating 2'-deoxy-NAD+ Inhibition in PARP Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the inhibitory effects of 2'-deoxy-NAD+ (2'-dNAD+) on Poly(ADP-ribose) polymerase (PARP) enzymes in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is 2'-deoxy-NAD+ and how does it affect PARP enzymes?
A: 2'-deoxy-NAD+ is a chemical analog of nicotinamide adenine dinucleotide (NAD+), where the hydroxyl group at the 2' position of the adenosine ribose is replaced by a hydrogen. While PARP enzymes use NAD+ as a substrate to synthesize poly(ADP-ribose) chains, 2'-dNAD+ is not a substrate for the automodification reaction catalyzed by PARP.[1] Instead, it acts as a potent non-competitive inhibitor of the PAR chain elongation reaction, effectively blocking PARP activity.[1]
Q2: Why would 2'-deoxy-NAD+ be present in my PARP assay?
A: The most common source of 2'-dNAD+ is as a contaminant in commercially available or in-house synthesized NAD+ preparations. The chemical or enzymatic synthesis of NAD+ can sometimes yield deoxy-analogues as byproducts. If the purification process is incomplete, these inhibitory contaminants can be carried over into your experiments, leading to inaccurate results.
Q3: How can I determine if 2'-dNAD+ contamination is affecting my experiment?
A: Direct detection of 2'-dNAD+ requires analytical methods like High-Performance Liquid Chromatography (HPLC). However, you can infer its presence from experimental results. Key indicators include:
-
Significantly lower-than-expected PARP activity, even with high concentrations of enzyme and NAD+.
-
Inconsistent results or poor reproducibility between different lots of NAD+.
-
A plateau in PARP activity that is not overcome by increasing the NAD+ concentration, which is characteristic of non-competitive inhibition.
Q4: Which types of PARP assays are most susceptible to this inhibition?
A: Any assay that measures the enzymatic activity of PARP by detecting the formation of poly(ADP-ribose) (PAR) is susceptible. This includes:
-
ELISA-based assays: These assays, which often use biotinylated NAD+ and measure PAR synthesis via streptavidin-HRP, can show reduced signal.[2]
-
Fluorescent and Chemiluminescent Assays: Assays that measure the consumption of NAD+ or the generation of PAR through fluorescence or chemiluminescence will be directly impacted by the inhibition.[3]
-
Radiometric Assays: Traditional assays using [³²P]-NAD+ will show lower incorporation of the radiolabel onto acceptor proteins.
Q5: What are the primary strategies to mitigate the inhibitory effect of 2'-dNAD+?
A: There are two main strategies:
-
Use of High-Purity Reagents: Purchase NAD+ from reputable suppliers who provide analytical certification (e.g., via HPLC) confirming the absence of deoxy-analogues and other contaminants.
-
Purification of existing NAD+ stocks: If you suspect your NAD+ stock is contaminated, it can be purified using a combination of affinity and ion-exchange chromatography.[1]
Troubleshooting Guide: Low or No PARP Activity
| Symptom | Potential Cause | Recommended Action |
| Low or no signal across all experimental wells | 1. Reagent Degradation: PARP enzyme, NAD+, or other kit components may have lost activity. | - Ensure all reagents were thawed properly and kept on ice. - Run a positive control with a known potent PARP activator. - Use a fresh batch or lot of reagents.[2] |
| 2. Inhibitory Contaminant: The NAD+ stock may be contaminated with 2'-deoxy-NAD+. | - Test a new, certified high-purity lot of NAD+. - If contamination is suspected, purify the existing NAD+ stock (see Protocol 2). | |
| Inconsistent results between experiments or NAD+ lots | Variable Contamination: Different lots of NAD+ may have varying levels of 2'-dNAD+ contamination. | - Qualify each new lot of NAD+ before use in critical experiments. - If possible, purchase a single large, certified lot for an entire study. - Consider purifying a large batch of NAD+ for consistent use. |
| Assay signal plateaus and cannot be increased by adding more NAD+ | Non-competitive Inhibition: This is a classic sign of non-competitive inhibition, strongly suggesting the presence of a contaminant like 2'-dNAD+. | - Perform a substrate curve with increasing NAD+ concentrations. If the Vmax is suppressed and does not increase, non-competitive inhibition is likely. - The definitive solution is to use purified, contaminant-free NAD+.[1] |
Quantitative Data Summary
| Inhibitor | Target Enzyme | Inhibition Type | Potency / IC50 | Source |
| 2'-deoxy-NAD+ | Poly(ADP-ribose) polymerase | Non-competitive (with respect to NAD+) | Potent inhibitor | Alvarez-Gonzalez, 1988[1] |
Visualizations and Workflows
PARP Activation and Inhibition Pathway
Caption: PARP activation and inhibition pathway.
Troubleshooting Workflow for Failed PARP Assays
Caption: Troubleshooting workflow for PARP assays.
Purification Workflow for NAD+
Caption: Purification workflow for NAD+.
Detailed Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'-deoxy-NAD+
This protocol is adapted from Alvarez-Gonzalez (1988) and is useful for producing a 2'-dNAD+ standard for use as an inhibitory control.[1]
Objective: To synthesize 2'-dNAD+ enzymatically.
Materials:
-
2'-deoxyadenosine 5'-triphosphate (dATP)
-
Oxidized nicotinamide mononucleotide (NMN+)
-
NMN+ adenylyl transferase (EC 2.7.7.18)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
Equipment:
-
Incubator or water bath set to 37°C
-
Reaction tubes
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM dATP
-
5 mM NMN+
-
0.1 mg/mL BSA
-
-
Initiate the reaction by adding NMN+ adenylyl transferase to a final concentration of 0.1 - 0.5 units/mL.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC if desired.
-
Terminate the reaction by heating to 95°C for 5 minutes or by adding perchloric acid.
-
The resulting mixture will contain 2'-dNAD+ along with unreacted precursors, which can be purified as described in Protocol 2.
Protocol 2: Purification of NAD+ from 2'-deoxy-NAD+ Contamination
This two-step protocol is highly effective for removing 2'-dNAD+ from a contaminated NAD+ stock.[1]
Objective: To separate NAD+ from its 2'-deoxy analogue.
Part A: Boronate Affinity Chromatography This step separates molecules based on the presence of the cis-diol group on the ribose sugar, which is present in NAD+ but absent in 2'-dNAD+.[4][5][6]
Materials:
-
Boronate affinity gel (e.g., Affi-Gel Boronate)
-
High-salt buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 8.5)
-
Elution buffer (e.g., 0.1 M Formic Acid or a sorbitol solution)
-
Contaminated NAD+ solution
Equipment:
-
Chromatography column
-
Peristaltic pump or gravity flow setup
-
Fraction collector
Procedure:
-
Pack a column with the boronate affinity gel and equilibrate with 5-10 column volumes of high-salt buffer.
-
Dissolve the contaminated NAD+ sample in the high-salt buffer and load it onto the column.
-
Wash the column with 5-10 column volumes of high-salt buffer. The 2'-dNAD+ will not bind and will be collected in the flow-through and wash fractions.
-
Elute the bound NAD+ from the column using the elution buffer.
-
Collect the fractions containing NAD+ (monitor by UV absorbance at 260 nm).
-
Pool the NAD+-containing fractions and neutralize if an acidic eluent was used.
Part B: Strong-Anion-Exchange (SAX) HPLC This step further purifies the sample by separating molecules based on their negative charge, effectively removing unreacted precursors like NMN+.[1][7][8]
Materials:
-
SAX-HPLC column
-
Mobile Phase A: Low-salt buffer (e.g., 20 mM phosphate buffer, pH 7.0)
-
Mobile Phase B: High-salt buffer (e.g., 20 mM phosphate buffer with 1 M NaCl, pH 7.0)
-
Sample from Part A
Equipment:
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SAX-HPLC column with Mobile Phase A.
-
Inject the NAD+-containing sample from the boronate affinity step.
-
Run a linear gradient from Mobile Phase A to Mobile Phase B to elute the bound molecules.
-
NAD+ will elute as a distinct peak. Collect the corresponding fractions.
-
Desalt the collected fractions if necessary and lyophilize to obtain pure NAD+ powder.
-
Confirm purity using analytical HPLC.
References
- 1. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. High-performance ion-exchange separation of oxidized and reduced nicotinamide adenine dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of 2'-deoxy-NAD+ for Kinetic Studies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for ensuring the purity of 2'-deoxy-nicotinamide adenine dinucleotide (2'-deoxy-NAD+) for sensitive kinetic experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of 2'-deoxy-NAD+ so critical for kinetic studies?
A1: The purity of 2'-deoxy-NAD+ is paramount because common impurities, particularly the parent molecule NAD+, can act as competing substrates or inhibitors for NAD+-dependent enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[1][2] Contaminants can lead to inaccurate kinetic parameters (Km, kcat, Ki), non-reproducible results, and misinterpretation of enzyme mechanisms.
Q2: What are the most common impurities in commercial 2'-deoxy-NAD+ preparations?
A2: The most significant and common impurities include:
-
NAD+: Residual starting material or a product of side reactions. Its structural similarity makes it a potent interfering agent.
-
Unreacted Precursors: Molecules from the synthesis process, such as 2'-deoxyadenosine triphosphate (dATP) and nicotinamide mononucleotide (NMN+).
-
Degradation Products: Hydrolysis or degradation of 2'-deoxy-NAD+ can occur during storage.
Commercial preparations of 2'-deoxy-NAD+ and its analogs are typically sold with a purity of ≥95% or >97%, as determined by HPLC.[3][4][5]
Q3: How can I assess the purity of my 2'-deoxy-NAD+ stock?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A well-designed HPLC method can separate 2'-deoxy-NAD+ from NAD+ and other related nucleotides. Purity is determined by integrating the peak areas in the chromatogram. For definitive identification, HPLC can be coupled with mass spectrometry (HPLC-MS).
Q4: What is an acceptable level of NAD+ contamination for kinetic assays?
A4: This is highly dependent on the specific enzyme and assay conditions. As a general guideline, NAD+ contamination should be as low as possible, ideally below the limit of detection (<0.1%). Given that 2'-deoxy-NAD+ can act as a noncompetitive inhibitor of NAD+ with a Ki of 32 µM in some systems, it is reasonable to assume that NAD+ could inhibit reactions using 2'-deoxy-NAD+ in a similar concentration range.[6] Therefore, even low micromolar concentrations of NAD+ could significantly impact kinetic results.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the purity and use of 2'-deoxy-NAD+.
| Parameter | Typical Value | Significance in Kinetic Studies |
| Commercial Purity | ≥95% - 97% (by HPLC)[3][4][5] | Provides a baseline for the quality of the starting material. Further purification may be necessary for sensitive assays. |
| Inhibitory Constant (Ki) | Ki of 2'-deoxy-NAD+ vs NAD+ = 32 µM[6] | Illustrates the potential for cross-inhibition. The Ki for NAD+ in a 2'-deoxy-NAD+-dependent reaction is likely to be in a similar range. |
| Enzyme Km for NAD+ | ~50 - 250 µM (for PARP1)[7] | Provides context for the concentration at which NAD+ contamination could act as a significant competing substrate. |
Experimental Protocols
Protocol 1: HPLC-Based Purity Assessment and Purification of 2'-deoxy-NAD+
This protocol describes an analytical method to assess purity and a preparative method to purify 2'-deoxy-NAD+. Strong anion-exchange (SAX) or reversed-phase ion-pairing (RP-IP) chromatography are effective.
Materials:
-
HPLC system with UV detector
-
Strong Anion-Exchange (SAX) column (e.g., quaternary ammonium-based)
-
Mobile Phase A: 20 mM Ammonium acetate, pH 6.8
-
Mobile Phase B: 1 M Ammonium acetate, pH 6.8
-
2'-deoxy-NAD+ sample
-
NAD+ standard
Analytical Method (Purity Assessment):
-
Sample Preparation: Dissolve a small amount of 2'-deoxy-NAD+ in Mobile Phase A to a final concentration of ~1 mg/mL.
-
Equilibration: Equilibrate the SAX column with 100% Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the sample.
-
Gradient Elution:
-
0-5 min: 100% A
-
5-25 min: Linear gradient from 0% to 50% B
-
25-30 min: Linear gradient from 50% to 100% B
-
30-35 min: 100% B
-
35-40 min: Return to 100% A and re-equilibrate.
-
-
Detection: Monitor absorbance at 260 nm.
-
Analysis: Identify the peaks by comparing retention times with a pure NAD+ standard. The retention time of 2'-deoxy-NAD+ will be slightly different from NAD+. Calculate purity by dividing the peak area of 2'-deoxy-NAD+ by the total area of all peaks.
Preparative Method (Purification):
-
Use a larger dimension preparative SAX column and a higher flow rate, adjusting the gradient as needed for optimal separation.
-
Inject a larger, more concentrated sample volume.
-
Collect fractions corresponding to the 2'-deoxy-NAD+ peak.
-
Confirm the purity of the collected fractions using the analytical method described above.
-
Pool the pure fractions and lyophilize to obtain the purified 2'-deoxy-NAD+ as a solid.
Protocol 2: Enzymatic Assay for Detecting NAD+ Contamination
This protocol uses an NAD+-dependent enzyme in a cycling assay to sensitively detect NAD+ contamination.
Materials:
-
Microplate reader (450 nm)
-
NAD Cycling Reagent Mix (containing alcohol dehydrogenase, diaphorase, and a colorimetric probe like a tetrazolium salt)
-
Ethanol
-
2'-deoxy-NAD+ sample to be tested
-
NAD+ standards (0 to 1 µM)
Procedure:
-
Standard Curve: Prepare a series of NAD+ standards in the assay buffer (e.g., 0, 0.1, 0.2, 0.5, 1.0 µM).
-
Sample Preparation: Prepare the 2'-deoxy-NAD+ sample at a high concentration (e.g., 1 mM) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add in duplicate:
-
50 µL of each NAD+ standard.
-
50 µL of the 2'-deoxy-NAD+ sample.
-
50 µL of assay buffer (as a blank).
-
-
Initiate Reaction: Add 50 µL of the NAD Cycling Reagent Mix to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The alcohol dehydrogenase will specifically use any contaminating NAD+ (not 2'-deoxy-NAD+) to produce NADH, which then reduces the probe to produce a colored product.
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Subtract the blank reading from all samples and standards. Plot the standard curve and determine the concentration of contaminating NAD+ in the 2'-deoxy-NAD+ sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or Non-Reproducible Kinetic Data (Km, Vmax) | NAD+ Contamination: The most likely cause. NAD+ acts as a competing substrate or inhibitor, altering the apparent kinetics. | 1. Assess Purity: Use the HPLC protocol (Protocol 1) to quantify NAD+ contamination.2. Purify Sample: If contamination is >0.1%, purify the 2'-deoxy-NAD+ stock using preparative HPLC.3. Re-quantify: After purification, accurately determine the concentration of your pure stock using UV absorbance (at 260 nm). |
| High Background Signal in a Coupled Assay | NADH Contamination: The reduced form, NADH, may be present and can interfere with assays that measure NADH production or consumption. | 1. HPLC Analysis: Use an appropriate HPLC method to separate and quantify NADH.2. Acid Treatment: Briefly treat a sample aliquot with dilute HCl to selectively degrade NADH before use in the assay (Note: this will also degrade 2'-deoxy-NADH if present). |
| Apparent Substrate Inhibition at High Concentrations | Unidentified Impurity: An unknown contaminant may be inhibiting the enzyme at higher concentrations. | 1. High-Resolution Analysis: Use HPLC-MS to identify the mass of the unknown impurity.2. Re-purify: Use an alternative purification method (e.g., reversed-phase HPLC if anion-exchange was used previously) to remove the impurity. |
| Progressive Loss of Activity During Experiment | Sample Instability: 2'-deoxy-NAD+ may be degrading in the assay buffer over the course of the experiment. | 1. Check Buffer Stability: Prepare fresh solutions daily. Store stock solutions at -80°C in small aliquots.2. Use Stable Buffers: Consider using buffers known to promote NAD+ stability, such as Tris, and maintain an appropriate pH. |
Visual Guides
Caption: Workflow for ensuring 2'-deoxy-NAD+ purity before use.
Caption: Troubleshooting logic for inconsistent kinetic data.
References
- 1. Substrate specificity and kinetic mechanism of the Sir2 family of NAD+-dependent histone/protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. biocompare.com [biocompare.com]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
Validation & Comparative
comparing substrate efficiency of 2'-deoxy-NAD+ versus NAD+ for mono-ADP-ribosyltransferases
A detailed comparison for researchers and drug development professionals on the substrate efficiency of 2'-deoxy-NAD+ versus the natural substrate, NAD+, for mono-ADP-ribosyltransferases (mARTs). This guide provides a summary of available kinetic data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
In the intricate world of post-translational modifications, mono-ADP-ribosylation (MARylation) has emerged as a critical regulatory mechanism in a host of cellular processes, from DNA repair and signal transduction to metabolic regulation. This reaction, catalyzed by mono-ADP-ribosyltransferases (mARTs), involves the transfer of a single ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a target protein. The choice of substrate is paramount for the efficiency and specificity of this reaction. While NAD+ is the natural and universal substrate, synthetic analogs like 2'-deoxy-NAD+ offer unique properties for studying and manipulating these enzymes. This guide provides a comprehensive comparison of the substrate efficiency of 2'-deoxy-NAD+ relative to NAD+ for various mARTs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Substrate Efficiency
The efficiency of an enzyme's substrate is best understood through its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity, and the maximum reaction velocity (Vmax), which indicates the enzyme's catalytic rate when saturated with the substrate.
A key finding in the comparative analysis is that for certain arginine-specific mono-ADP-ribosyltransferases, 2'-deoxy-NAD+ serves as a highly efficient substrate, in some cases rivaling the natural substrate, NAD+. The following table summarizes the available kinetic data for the arginine-specific mono-ADP-ribosyltransferase from turkey erythrocytes and for the well-characterized bacterial mART, cholera toxin.
| Enzyme | Substrate | Apparent Km (µM) | Vmax (µmol/min/mg) | Substrate Efficiency (Vmax/Km) |
| Turkey Erythrocyte mART | 2'-deoxy-NAD+ | 27.2 | 36.4 | 1.34 |
| NAD+ | 4.0 - 30.0 | Not directly comparable | - | |
| Cholera Toxin | NAD+ | 4000 | Not directly comparable | - |
| 2'-deoxy-NAD+ | Data not available | Data not available | - |
Note: Direct comparative Vmax values for the turkey erythrocyte mART under identical experimental conditions were not available in the reviewed literature. The Km for NAD+ with the turkey erythrocyte mART has been reported in a range, and the Km for cholera toxin with NAD+ is notably higher, indicating a lower affinity compared to the turkey erythrocyte enzyme.
Experimental Protocols
Accurate determination of kinetic parameters is fundamental to comparing substrate efficiency. A widely used and robust method is High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of reaction products, such as nicotinamide, released during the ADP-ribosylation reaction.
Key Experiment: Determination of Kinetic Parameters using HPLC
Objective: To determine the Km and Vmax of a mono-ADP-ribosyltransferase for both NAD+ and 2'-deoxy-NAD+.
Principle: The enzymatic reaction is allowed to proceed for a fixed time with varying concentrations of the substrate (NAD+ or 2'-deoxy-NAD+). The reaction is then stopped, and the amount of nicotinamide produced is quantified by reverse-phase HPLC. The initial reaction velocities are calculated and plotted against the substrate concentration. The kinetic parameters are then determined by fitting the data to the Michaelis-Menten equation.
Materials:
-
Purified mono-ADP-ribosyltransferase (e.g., from turkey erythrocytes or recombinant ARTD10)
-
NAD+ solution (stock concentration accurately determined)
-
2'-deoxy-NAD+ solution (stock concentration accurately determined)
-
ADP-ribose acceptor substrate (e.g., agmatine or a specific peptide)
-
Reaction buffer (e.g., 30 mM sodium phosphate, pH 7.0)
-
Dithiothreitol (DTT)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phase (e.g., 25 mM potassium phosphate, pH 5.8, with an acetonitrile gradient)
-
Nicotinamide standards
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each tube should contain the reaction buffer, DTT, the ADP-ribose acceptor substrate, and a varying concentration of either NAD+ or 2'-deoxy-NAD+.
-
Enzyme Addition: Equilibrate the reaction mixtures at the desired temperature (e.g., 30°C or 37°C). Initiate the reaction by adding a fixed amount of the purified mART to each tube.
-
Incubation: Incubate the reactions for a predetermined time, ensuring that the product formation is in the linear range (initial velocity).
-
Quenching: Stop the reaction by adding the quenching solution (e.g., perchloric acid) to each tube.
-
Sample Preparation: Centrifuge the quenched reactions to pellet any precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Inject the samples onto the HPLC system. Separate the components using a suitable gradient program. Monitor the elution of nicotinamide by UV absorbance at approximately 260 nm.
-
Quantification: Create a standard curve using known concentrations of nicotinamide. Use this curve to determine the concentration of nicotinamide produced in each enzymatic reaction from the peak areas in the chromatograms.
-
Data Analysis: Calculate the initial reaction velocity (moles of nicotinamide produced per unit time per amount of enzyme) for each substrate concentration. Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Km and Vmax values.
Signaling Pathways and Logical Relationships
Mono-ADP-ribosyltransferases are integral components of various cellular signaling pathways. Understanding these pathways provides context for the importance of substrate efficiency and the potential impact of using substrate analogs.
Cholera Toxin and G Protein Signaling
Cholera toxin, produced by Vibrio cholerae, is a well-studied mART that targets the alpha subunit of the stimulatory G protein (Gsα). This modification locks Gsα in its active, GTP-bound state, leading to constitutive activation of adenylyl cyclase and a subsequent surge in intracellular cyclic AMP (cAMP). This disruption of G protein signaling is the molecular basis for the profuse diarrhea characteristic of cholera.
ARTD10 and NF-κB Signaling
The human mono-ADP-ribosyltransferase ARTD10 (also known as PARP10) plays a regulatory role in the NF-κB signaling pathway, a central pathway in the immune response and inflammation. ARTD10 can mono-ADP-ribosylate key components of the NF-κB signaling cascade, thereby modulating the cellular response to inflammatory stimuli. The efficiency with which ARTD10 utilizes its substrate can therefore have a significant impact on the inflammatory response.
Conclusion
The comparison between 2'-deoxy-NAD+ and NAD+ as substrates for mono-ADP-ribosyltransferases reveals that for at least some arginine-specific mARTs, the synthetic analog 2'-deoxy-NAD+ is a highly efficient substrate. This property, combined with its inability to be utilized by poly(ADP-ribose) polymerases, makes 2'-deoxy-NAD+ a valuable tool for selectively studying and manipulating mono-ADP-ribosylation in complex biological systems. The provided experimental protocol for kinetic analysis using HPLC offers a robust framework for researchers to conduct their own comparative studies. As our understanding of the diverse roles of mARTs in cellular signaling continues to grow, the use of substrate analogs like 2'-deoxy-NAD+ will be instrumental in dissecting the intricacies of these pathways and in the development of novel therapeutic strategies targeting these enzymes.
Validation of 2'-Deoxy-NAD+ as a Specific Inhibitor of Poly(ADP-ribose) Polymerase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2'-deoxy-NAD+ and related NAD+ analogues in the context of poly(ADP-ribose) polymerase (PARP) activity. While the primary topic of interest is 2'-deoxy-NAD+, direct and extensive research on this specific molecule as a PARP inhibitor is limited. However, seminal work has characterized its activity in comparison to its isomer, 3'-deoxy-NAD+, and the natural PARP substrate, NAD+. This guide synthesizes the available data to offer an objective comparison, complete with experimental data and detailed protocols.
A study by Alvarez-Gonzalez (1994) revealed that while 2'-deoxy-NAD+ is not utilized as a substrate by PARP for the synthesis of poly(ADP-ribose), it functions as a non-competitive inhibitor of the enzyme[1]. In contrast, the closely related analogue, 3'-deoxy-NAD+, is recognized and utilized as a substrate by PARP, albeit with different kinetics compared to the natural substrate, NAD+[1][2].
Comparative Performance of NAD+ Analogues
The following table summarizes the kinetic parameters of PARP with its natural substrate, NAD+, and the analogue 3'-deoxy-NAD+. Data for 2'-deoxy-NAD+ is qualitative as it acts as an inhibitor rather than a substrate.
| Compound | Role | Apparent Km (µM) | Vmax (nmol/min/mg) | Kcat (moles/sec) | Reference |
| NAD+ | Substrate | 59 | - | 1.29 | [1] |
| 2'-deoxy-NAD+ | Non-competitive Inhibitor | Not Applicable | Not Applicable | Not Applicable | [1] |
| 3'-deoxy-NAD+ | Substrate | 20 | 80 | 0.11 | [1][2] |
Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) and Kcat (turnover number) represent the maximum rate of the enzymatic reaction.
The data indicates that PARP has a higher affinity for 3'-deoxy-NAD+ (lower Km) compared to its natural substrate NAD+. However, the catalytic efficiency (Kcat) is significantly lower for 3'-deoxy-NAD+, and it produces much shorter polymer chains, with a maximum length of about four residues[1].
Signaling Pathways and Experimental Workflows
PARP-Mediated DNA Damage Response
Poly(ADP-ribose) polymerases (PARPs) are crucial enzymes in the DNA damage response pathway. Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating DNA repair. PARP inhibitors typically compete with NAD+ for the catalytic site of the enzyme, thereby preventing PAR synthesis and trapping PARP on the DNA, which leads to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficient homologous recombination repair pathways.
Caption: General signaling pathway of PARP1 activation in response to DNA damage.
Experimental Protocols
The characterization of NAD+ analogues as either substrates or inhibitors of PARP involves a series of biochemical assays. The following protocols are based on the methodologies described in the validation of 3'-deoxy-NAD+ as a PARP substrate[2].
PARP Automodification Assay
This assay measures the ability of PARP to use an NAD+ analogue to synthesize poly(ADP-ribose) on itself (automodification).
-
Enzyme and Substrates: Highly purified DNA-dependent PARP from calf thymus is used. The NAD+ analogue (e.g., [32P]3'-deoxy-NAD+) is radiolabeled to allow for detection and quantification.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, dithiothreitol, and a mixture of DNA (to activate the enzyme) and histones (as potential acceptor proteins).
-
Procedure:
-
The reaction is initiated by adding the purified PARP enzyme to the reaction mixture containing the radiolabeled NAD+ analogue.
-
The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific time period.
-
The reaction is stopped by adding an ice-cold solution of trichloroacetic acid (TCA).
-
The TCA-precipitated proteins are collected by filtration.
-
The radioactivity incorporated into the protein is quantified using a scintillation counter.
-
-
Analysis: Kinetic parameters (Km and Vmax) are determined by measuring the initial reaction velocities at varying concentrations of the NAD+ analogue and fitting the data to the Michaelis-Menten equation.
Pulse-Chase Experiment for Polymer Elongation
This experiment is designed to determine the mechanism of poly(ADP-ribose) chain elongation.
-
Pulse Phase: PARP is incubated with a radiolabeled NAD+ analogue (the "pulse"), such as [32P]3'-deoxy-NAD+, for a short period to allow for the initiation of polymer chains.
-
Chase Phase: A large excess of a differently labeled or unlabeled NAD+ (the "chase"), such as [3H]NAD+, is added to the reaction mixture. This ensures that any further elongation of the polymer chains will incorporate the "chase" substrate.
-
Analysis:
-
The reaction is stopped at different time points after the chase is initiated.
-
The synthesized polymers are purified and then digested with phosphodiesterase.
-
The resulting radiolabeled termini (from the "pulse" substrate) and elongated chains (from the "chase" substrate) are separated and quantified.
-
-
Interpretation: By tracking the distribution of the "pulse" and "chase" labels, the mechanism of chain elongation can be determined (e.g., whether new ADP-ribose units are added to the protein-proximal or protein-distal end of the growing chain).
References
A Comparative Guide: 2'-deoxy-NAD+ versus 3'-deoxy-NAD+ as Substrates for PARP Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2'-deoxy-NAD+ and 3'-deoxy-NAD+ as substrates for Poly(ADP-ribose) polymerase (PARP) enzymes. Understanding the substrate specificity of PARP enzymes is critical for the development of targeted therapies and research tools. This document summarizes available experimental data on the substrate efficiency of these two NAD+ analogs, details the experimental protocols used for their evaluation, and presents key signaling pathways and experimental workflows.
Introduction to PARP and NAD+ Analogs
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a crucial role in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a post-translational modification known as ADP-ribosylation. Given the central role of NAD+ in this process, synthetic NAD+ analogs are invaluable tools for studying PARP activity and for developing selective PARP inhibitors. Modifications to the ribose moiety of the adenosine portion of NAD+, specifically at the 2' or 3' position, can significantly impact the substrate efficiency and specificity for different PARP isoforms.
Quantitative Comparison of Substrate Efficiency
While direct comparative studies evaluating 2'-deoxy-NAD+ and 3'-deoxy-NAD+ with the same PARP enzyme under identical conditions are limited in the reviewed literature, we can infer their relative performance by examining studies on closely related analogs. The following table summarizes the kinetic parameters for the natural substrate NAD+ and a 3'-azido substituted analog, 3'-azido-deoxy-NAD+ (a close proxy for 3'-deoxy-NAD+), with human PARP1.[1]
| Substrate | PARP Enzyme | Km (μM) | kcat (min-1) | kcat/Km (min-1M-1) |
| NAD+ | Human PARP1 | 212.9 | 26.0 | 1.2 x 105 |
| 3'-azido-deoxy-NAD+ | Human PARP1 | 524.8 | 3.8 | 7.2 x 103 |
Table 1: Kinetic Parameters of NAD+ and 3'-azido-deoxy-NAD+ with Human PARP1.[1]
Data Interpretation:
The data indicates that the 3'-azido modification significantly impacts the substrate efficiency for PARP1. Compared to the natural substrate NAD+, 3'-azido-deoxy-NAD+ exhibits a higher Km value, suggesting a lower binding affinity for the enzyme.[1] Furthermore, the kcat value is substantially reduced, indicating a much slower catalytic turnover rate.[1] Consequently, the overall catalytic efficiency (kcat/Km) of 3'-azido-deoxy-NAD+ is approximately 17-fold lower than that of NAD+ for human PARP1.[1]
Experimental Methodologies
The determination of the kinetic parameters presented in Table 1 involved a robust experimental protocol. A detailed description of the key experimental methods is provided below to facilitate the replication and validation of these findings.
PARP1 Activity Assay
Objective: To determine the kinetic parameters (Km and kcat) of PARP1 with NAD+ and its analogs.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., DNase I-treated calf thymus DNA)
-
NAD+ and NAD+ analogs (e.g., 3'-azido-deoxy-NAD+)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
HPLC system for product quantification
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, activated DNA, and the PARP1 enzyme.
-
The reaction is initiated by the addition of varying concentrations of the substrate (NAD+ or NAD+ analog).
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time period, ensuring that the product formation is within the linear range.
-
The reaction is quenched, typically by the addition of a strong acid (e.g., perchloric acid) or a PARP inhibitor (e.g., olaparib).
-
The amount of ADP-ribose produced is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC).
-
The initial reaction velocities at different substrate concentrations are plotted, and the kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation. The kcat value is then calculated from Vmax and the enzyme concentration.[1]
Signaling Pathways and Experimental Workflows
The activity of PARP enzymes is intricately linked to cellular signaling pathways, particularly the DNA damage response (DDR). The following diagrams illustrate the central role of PARP1 in the DDR and a typical experimental workflow for evaluating PARP substrates.
Caption: PARP1 signaling pathway in the DNA damage response.
References
Comparative Analysis of 2'-deoxy-NAD+ and Other NAD+ Analogs in Sirtuin Research
For Researchers, Scientists, and Drug Development Professionals
Sirtuins, a class of NAD+-dependent lysine deacylases, are critical regulators of numerous cellular processes, including metabolism, DNA repair, and stress responses.[1][[“]] Their reliance on nicotinamide adenine dinucleotide (NAD+) as a co-substrate links cellular energy status to protein post-translational modifications.[[“]][3] The development and characterization of NAD+ analogs have become instrumental in dissecting sirtuin function and in the pursuit of novel therapeutics. This guide provides a comparative analysis of 2'-deoxy-NAD+ and other NAD+ analogs, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Quantitative Comparison of NAD+ Analog Inhibitors
The inhibitory potency of various NAD+ analogs and other small molecules that compete with NAD+ is a critical parameter for their use in sirtuin research. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against human sirtuin isoforms SIRT1, SIRT2, and SIRT3.
| Compound | Target Sirtuin(s) | IC50 Value | Comments |
| Nicotinamide (NAM) | SIRT1 | 50-180 µM[4] | A product of the sirtuin deacetylation reaction and a well-established non-competitive inhibitor.[4][5] |
| SIRT3 | 36.7 ± 1.3 µM[6] | ||
| NADH | SIRT1, SIRT2 | High mM range (e.g., 11-28 mM)[7] | Generally a weak inhibitor with IC50 values often far greater than physiological concentrations.[8][9] |
| EX-527 | SIRT1 | ~98 nM | A potent and selective SIRT1 inhibitor, uncompetitive with respect to NAD+.[1] |
| AGK2 | SIRT2 | 3.5 µM[1] | Exhibits >14-fold selectivity for SIRT2 over SIRT1/3.[1] |
| SirReal2 | SIRT2 | 140 nM[1][10] | A highly potent and selective SIRT2 inhibitor with over 1000-fold selectivity against other sirtuins.[1][10] |
| Cambinol Analogs | SIRT1 | 27 µM (>7-fold selective over SIRT2/3)[1] | Analogs have been optimized for selectivity towards SIRT1, SIRT2, or SIRT3.[1] |
| SIRT2 | 13 µM (>15-fold selective over SIRT1/3)[1] | ||
| SIRT3 | 6 µM (~5-7-fold selective over SIRT1/2)[1] | ||
| Ro 31-8220 | SIRT2 | 800 nM | An indole compound that competes with NAD+ binding and shows ~4-fold selectivity for SIRT2 over SIRT1.[1] |
Key Experimental Protocols
Accurate and reproducible experimental methods are essential for the comparative analysis of NAD+ analogs. Below are detailed protocols for common assays used in sirtuin research.
Fluorogenic Sirtuin Activity Assay
This is a widely used high-throughput method to measure sirtuin deacylase activity.[10][11][12]
Principle: This assay utilizes a peptide substrate containing an acylated lysine residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). The acylated peptide is non-fluorescent. Upon deacylation by a sirtuin, a developing solution containing a protease (e.g., trypsin) cleaves the peptide bond C-terminal to the now-free lysine, releasing the fluorophore and generating a fluorescent signal.[8][11]
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the sirtuin enzyme (e.g., 200-400 nM of SIRT1, SIRT2, or SIRT3) in assay buffer (50 mM Tris/HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[10][13]
-
Inhibitor Addition: Add the NAD+ analog or test inhibitor at various concentrations. Include a DMSO vehicle control.
-
Substrate Addition: Add the fluorogenic acetylated peptide substrate (e.g., Z-Lys(Acetyl)-AMC, often referred to as ZMAL) to a final concentration of ~10-50 µM.[10][13]
-
Initiation: Start the reaction by adding NAD+ to a final concentration of 500 µM.[8][10]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[8]
-
Development: Stop the reaction and initiate fluorescence development by adding a solution of trypsin (final concentration 2.5 mg/ml) and nicotinamide (a sirtuin inhibitor, final concentration 2 mM) to each well.[8]
-
Measurement: Incubate for 90 minutes at room temperature to allow for proteolytic cleavage.[8] Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.[6]
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
HPLC-Based Deacylase Assay
This method provides a direct measure of substrate conversion and is particularly useful when fluorogenic assays are not suitable, for instance, when testing inhibitors like NADH that have spectral overlap with the fluorophore.[8][9]
Principle: This assay directly measures the conversion of an acylated peptide substrate to its deacylated product. The reaction mixture is separated by High-Performance Liquid Chromatography (HPLC), and the substrate and product peaks are quantified by absorbance or mass spectrometry (LC-MS).[9][15]
Detailed Protocol:
-
Reaction Setup: Incubate the sirtuin enzyme (e.g., 50-600 nM) with the acylated peptide substrate (100 µM) and NAD+ (e.g., 10-500 µM) in an appropriate assay buffer.[8][15]
-
Inhibitor Addition: Include the NAD+ analog of interest at various concentrations.
-
Incubation: Allow the reaction to proceed at 37°C for a set time (e.g., 15-60 minutes).[15]
-
Quenching: Stop the reaction by adding an acid, such as 1% trifluoroacetic acid (TFA).[15]
-
Centrifugation: Centrifuge the samples to pellet any precipitated protein.[15]
-
HPLC Analysis: Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18). Separate the substrate and product using an appropriate gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 280 nm) or by mass spectrometry. Calculate the percent conversion by integrating the areas of the substrate and product peaks.[8]
-
IC50 Determination: Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular Target Engagement Assay for SIRT2
To confirm that an NAD+ analog engages its target sirtuin within a cellular context, downstream substrate modifications can be measured. For SIRT2, a primary cytosolic target is α-tubulin.[1]
Principle: Inhibition of SIRT2 in cells leads to an increase in the acetylation of α-tubulin. This can be quantified by immunoblotting or immunofluorescence.[1][16]
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or PC-3M) and grow to an appropriate confluency.
-
Compound Treatment: Treat the cells with the SIRT2 inhibitor (e.g., 20 µM) or vehicle (DMSO) for a specified duration (e.g., 5-12 hours).[16][17] To maximize acetylation levels, cells can also be co-treated with a general deacetylase inhibitor like Trichostatin A (TSA).[17]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Immunoblotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for acetylated α-tubulin.
-
Probe with a loading control antibody (e.g., total α-tubulin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Quantification: Densitometrically quantify the acetylated α-tubulin bands and normalize to the loading control. An increase in the ratio of acetylated to total α-tublin indicates SIRT2 inhibition.
Visualizing Sirtuin Pathways and Research Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following are Graphviz diagrams illustrating a key sirtuin signaling pathway and a typical research workflow for inhibitor screening.
Caption: Sirtuin deacetylation cycle and its inhibition by NAD+ analogs.
Caption: Workflow for screening and characterization of sirtuin inhibitors.
References
- 1. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Sensitivity of NAD+-dependent Sirtuin Deacylation Activities to NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sirtuin 1 Inhibiting Thiocyanates (S1th)—A New Class of Isotype Selective Inhibitors of NAD+ Dependent Lysine Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Video: Deacetylation Assays to Unravel the Interplay between Sirtuins SIRT2 and Specific Protein-substrates [jove.com]
A Comparative Analysis of 2'-deoxy-NAD+ and NAD+ on Cellular NAD+ Homeostasis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Endogenous Coenzyme NAD+ and its Synthetic Analog, 2'-deoxy-NAD+, on Cellular NAD+ Pools and Associated Enzymatic Activities.
This guide provides a detailed comparison of the known effects of 2'-deoxy-NAD+ (2'-dNAD+) and the ubiquitous coenzyme Nicotinamide Adenine Dinucleotide (NAD+) on cellular NAD+ pools. The primary focus is on their differential interactions with key NAD+-consuming enzymes, supported by available experimental data and detailed methodologies.
Executive Summary
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38/NAD+ glycohydrolases, which play vital roles in DNA repair, gene expression, and calcium signaling. The synthetic analog 2'-deoxy-NAD+ (2'-dNAD+), which lacks the hydroxyl group at the 2' position of the adenosine ribose, exhibits a profoundly different interaction profile with these enzymes.
The most well-documented differential effect lies in their interaction with Poly(ADP-ribose) Polymerase 1 (PARP1), a major consumer of cellular NAD+ in response to DNA damage. While NAD+ serves as the essential substrate for PARP1-mediated poly(ADP-ribosyl)ation, 2'-dNAD+ acts as a potent non-competitive inhibitor of this process. This fundamental difference suggests that 2'-dNAD+ could indirectly preserve cellular NAD+ pools by blocking a major consumption pathway.
Currently, there is a significant lack of published research directly quantifying the effects of 2'-dNAD+ on overall cellular NAD+ and NADH pools. Furthermore, its interactions with other major NAD+-consuming enzymes, such as sirtuins and CD38, remain largely unexplored. This guide, therefore, focuses on the established differential effects on PARP1 and provides the necessary experimental context for future investigations into the broader cellular impact of 2'-dNAD+.
Data Presentation: 2'-dNAD+ vs. NAD+ Interaction with PARP1
| Feature | 2'-deoxy-NAD+ (2'-dNAD+) | NAD+ | Reference |
| Role in PARP1 Activity | Non-competitive inhibitor | Substrate | [1] |
| Substrate for PARP1 Automodification | No | Yes | [1] |
| Effect on PARP1-mediated Poly(ADP-ribose) Elongation | Potent inhibition | Essential for elongation | [1] |
| Inferred Effect on Cellular NAD+ Pools (during DNA damage) | NAD+ sparing due to PARP1 inhibition | Depletion due to consumption by PARP1 | [2] |
Signaling and Metabolic Pathways
The differential interaction with PARP1 places 2'-dNAD+ in a position to significantly alter the cellular response to DNA damage, a major stressor that leads to NAD+ depletion.
References
Unveiling the Enzymatic Crossroads: A Comparative Guide to 2'-deoxy-NAD+ Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2'-deoxy-NAD+ performance against the canonical NAD+ in key enzymatic assays, supported by experimental data and detailed protocols.
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, serving as a critical cofactor and substrate for a multitude of enzymes. The structural analog, 2'-deoxy-NAD+, which lacks a hydroxyl group at the 2' position of the adenosine ribose, presents a fascinating case for understanding enzyme-substrate specificity. This guide provides a comparative analysis of the cross-reactivity of 2'-deoxy-NAD+ in enzymatic assays for three major classes of NAD+-dependent enzymes: Poly(ADP-ribose) Polymerases (PARPs), Sirtuins, and CD38/NAD+ glycohydrolases.
Comparative Analysis of Enzymatic Activity
The interaction of 2'-deoxy-NAD+ with NAD+-dependent enzymes reveals a spectrum of activities, from being a viable substrate to a potential inhibitor. Below is a summary of the available quantitative data comparing the performance of 2'-deoxy-NAD+ with the natural substrate, NAD+.
CD38: A Case of Enhanced Affinity
CD38, a multifunctional enzyme with NAD+ glycohydrolase and ADP-ribosyl cyclase activities, demonstrates significant cross-reactivity with 2'-deoxy-NAD+. Notably, studies have shown that CD38 exhibits a substantially higher affinity for 2'-deoxy-NAD+ compared to NAD+, while maintaining a comparable maximal reaction velocity. This suggests that in environments where both substrates are present, 2'-deoxy-NAD+ could be preferentially utilized by CD38. The enzymatic conversion of 2'-deoxy-NAD+ by CD38 results in the formation of 2'-deoxy-ADPR.
| Enzyme | Substrate | Km | Vmax | Relative Affinity (vs. NAD+) | Product(s) |
| CD38 | NAD+ | ~26 µM | Comparable to 2'-deoxy-NAD+ | 1x | cADPR, ADPR, Nicotinamide |
| 2'-deoxy-NAD+ | ~2.8 µM | Comparable to NAD+ | 9.2x higher | 2'-deoxy-ADPR, Nicotinamide |
Table 1: Kinetic parameters of human CD38 with NAD+ and 2'-deoxy-NAD+. Data indicates a significantly higher affinity (lower Km) of CD38 for 2'-deoxy-NAD+.
PARPs and Sirtuins: An Area for Further Investigation
Signaling Pathways and Experimental Workflows
To visualize the context in which these enzymes operate and how their activity can be assayed, the following diagrams illustrate key signaling pathways and a general experimental workflow for comparing NAD+ and 2'-deoxy-NAD+ as substrates.
Caption: Signaling pathways of PARP1, SIRT1, and CD38.
Caption: Experimental workflow for comparative kinetic analysis.
Experimental Protocols
The following are generalized protocols for assessing the activity of NAD+-dependent enzymes. These can be adapted to directly compare NAD+ and 2'-deoxy-NAD+ as substrates by performing parallel reactions with each compound.
Protocol 1: PARP1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
NAD+ and 2'-deoxy-NAD+
-
Biotinylated NAD+ (for detection)
-
Activated DNA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute PARP1 enzyme, activated DNA, NAD+, and 2'-deoxy-NAD+ to desired concentrations in Assay Buffer.
-
Reaction Setup: To the histone-coated wells, add Assay Buffer, activated DNA, and either NAD+ or 2'-deoxy-NAD+.
-
Enzyme Addition: Initiate the reaction by adding diluted PARP1 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Wash the plate to remove unincorporated NAD+.
-
Add a solution containing biotinylated NAD+ and incubate to allow for incorporation.
-
Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Determine the kinetic parameters (Km and Vmax) by measuring the reaction rate at varying substrate concentrations.
Protocol 2: Sirtuin (SIRT1) Deacetylase Assay (Fluorometric)
This protocol is based on a two-step enzymatic reaction using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+ and 2'-deoxy-NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease)
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of SIRT1, NAD+, 2'-deoxy-NAD+, and the fluorogenic substrate in Assay Buffer.
-
Reaction Setup: In a 96-well black plate, add the SIRT1 enzyme and either NAD+ or 2'-deoxy-NAD+.
-
Initiate Reaction: Add the fluorogenic acetylated peptide substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubation: Incubate at room temperature for 15-30 minutes.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Analysis: Calculate the reaction rates and determine the kinetic parameters for each substrate.
Protocol 3: CD38 NAD+ Glycohydrolase Assay (Fluorometric)
This protocol utilizes a fluorescent NAD+ analog, ε-NAD+, which can be adapted to a competition assay format to compare NAD+ and 2'-deoxy-NAD+.
Materials:
-
Recombinant human CD38 enzyme
-
ε-NAD+ (1,N⁶-etheno-NAD+)
-
NAD+ and 2'-deoxy-NAD+
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4)
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of CD38, ε-NAD+, NAD+, and 2'-deoxy-NAD+ in Assay Buffer.
-
Reaction Setup: In a 96-well black plate, add the CD38 enzyme.
-
Competition Assay:
-
To measure the Km for ε-NAD+, add varying concentrations of ε-NAD+.
-
To compare the affinity of NAD+ and 2'-deoxy-NAD+, perform competition assays by adding a fixed concentration of ε-NAD+ and varying concentrations of either NAD+ or 2'-deoxy-NAD+ as competitors.
-
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Monitor the increase in fluorescence over time at an excitation of 300 nm and an emission of 410 nm. The hydrolysis of ε-NAD+ to ε-ADPR results in a significant increase in fluorescence.
-
Analysis:
-
Determine the Km for ε-NAD+.
-
Calculate the inhibition constant (Ki) for NAD+ and 2'-deoxy-NAD+ from the competition assays. The Ki value will be equivalent to the Km for these non-fluorescent substrates.
-
Conclusion
The cross-reactivity of 2'-deoxy-NAD+ with NAD+-dependent enzymes is an important consideration for researchers in various fields. For CD38, 2'-deoxy-NAD+ is not only a substrate but one with a significantly higher affinity than NAD+, suggesting potential implications for cellular signaling in contexts where 2'-deoxy-NAD+ may be present. For PARPs and sirtuins, the picture is less clear, and this guide highlights the need for further quantitative studies to fully understand the impact of this NAD+ analog. The provided protocols offer a starting point for researchers to conduct their own comparative studies and contribute to a more complete understanding of the substrate specificity of these vital enzyme families.
The Unsung Hero of Specificity: Utilizing 2'-deoxy-NAD+ as a Negative Control in PARP Signaling Studies
For researchers, scientists, and drug development professionals navigating the intricate world of Poly(ADP-ribose) polymerase (PARP) signaling, the importance of robust and reliable controls cannot be overstated. This guide provides a comprehensive comparison of 2'-deoxy-NAD+, an often-overlooked yet powerful negative control, with other common alternatives, supported by experimental insights.
PARP enzymes are key players in a variety of cellular processes, including DNA repair, genomic stability, and programmed cell death. Their catalytic activity is fundamentally dependent on the substrate nicotinamide adenine dinucleotide (NAD+). Consequently, in vitro and in vivo studies of PARP activity and inhibition require meticulous controls to ensure that observed effects are indeed PARP-dependent. While various negative controls are employed, 2'-deoxy-NAD+ offers a unique advantage by acting as a close structural analog of the natural substrate, NAD+, but being catalytically inactive for the PARP enzyme.
A Tale of Two Deoxys: Why 2'-deoxy-NAD+ Stands Out
A pivotal study distinguished the biochemical properties of two deoxyribose analogs of NAD+: 2'-deoxy-NAD+ (2'-dNAD+) and 3'-deoxy-NAD+ (3'-dNAD+). While 3'-dNAD+ was found to be an effective substrate for poly(ADP-ribose) polymerase, leading to the formation of poly(3'-dADP-ribose), 2'-dNAD+ tells a different story. Research has shown that 2'-dNAD+ is not utilized as a substrate for the automodification reaction catalyzed by PARP.[1] Instead, it functions as a potent non-competitive inhibitor of NAD+ in the elongation of the poly(ADP-ribose) chain.[1] This inherent inactivity makes 2'-deoxy-NAD+ an excellent negative control to confirm that the observed signaling events are a direct result of PARP's enzymatic activity with its bona fide substrate, NAD+.
Performance Comparison of Negative Controls in PARP Assays
The choice of a negative control is critical for data interpretation. Below is a comparison of 2'-deoxy-NAD+ with other commonly used negative controls in PARP assays.
| Negative Control | Mechanism of Action | Advantages | Disadvantages |
| 2'-deoxy-NAD+ | A structural analog of NAD+ that is not a substrate for PARP and acts as a non-competitive inhibitor.[1] | - High specificity for the NAD+ binding site. - Directly probes the requirement of the 2'-hydroxyl group of the ribose moiety for PARP activity. - Provides a more nuanced control than simply omitting the enzyme or substrate. | - Not commercially available in all catalogs and may require custom synthesis. |
| Buffer-Only Control | Omission of the PARP enzyme or cell extract from the reaction.[2][3] | - Simple to implement. - Establishes the baseline background signal of the assay. | - Does not control for potential non-enzymatic effects of other reaction components. - Does not confirm the specificity of the NAD+ substrate. |
| Known PARP Inhibitors (e.g., Olaparib, 3-Aminobenzamide) | Small molecules that bind to the catalytic domain of PARP, preventing the binding of NAD+. | - Commercially available and well-characterized. - Provide a positive control for inhibition, demonstrating that the assay can detect a loss of PARP activity. | - May have off-target effects. - The mechanism of inhibition is different from substrate inactivation. |
Experimental Protocols
Enzymatic Synthesis of 2'-deoxy-NAD+
The synthesis of 2'-deoxy-NAD+ can be achieved enzymatically using NAD+ pyrophosphorylase (E.C. 2.7.7.1).
Materials:
-
Nicotinamide mononucleotide (NMN+)
-
2'-Deoxyadenosine triphosphate (dATP)
-
NAD+ pyrophosphorylase
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
Boronate affinity chromatography column
-
Strong-anion-exchange high-performance liquid chromatography (HPLC) system
Protocol:
-
Set up a reaction mixture containing NMN+, dATP, and NAD+ pyrophosphorylase in the reaction buffer.
-
Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC.
-
Upon completion, purify the synthesized 2'-dNAD+ from unreacted dATP and NMN+ using boronate affinity chromatography followed by strong-anion-exchange HPLC.[1]
In Vitro PARP Activity Assay Using 2'-deoxy-NAD+ as a Negative Control
This protocol outlines a typical in vitro PARP activity assay, for instance, a colorimetric assay measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant PARP1 enzyme
-
Histone-coated microplate
-
Activated DNA (e.g., fragmented salmon sperm DNA)
-
NAD+
-
Biotinylated NAD+
-
2'-deoxy-NAD+ (as the negative control)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2 and DTT)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Protocol:
-
Reaction Setup: In a histone-coated 96-well plate, prepare the following reactions in triplicate:
-
Positive Control: Recombinant PARP1, activated DNA, and a mixture of NAD+ and biotinylated NAD+.
-
Negative Control (2'-deoxy-NAD+): Recombinant PARP1, activated DNA, and a mixture of 2'-deoxy-NAD+ and biotinylated NAD+.
-
Negative Control (No Enzyme): Activated DNA and a mixture of NAD+ and biotinylated NAD+ (without PARP1).
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARP reaction to occur.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound conjugate.
-
Add the HRP substrate and incubate until a color develops.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Compare the signal from the 2'-deoxy-NAD+ negative control wells to the positive control and no-enzyme control wells. A significantly reduced signal in the 2'-deoxy-NAD+ wells compared to the positive control confirms that the measured activity is dependent on the 2'-hydroxyl group of the NAD+ ribose and is therefore specific to PARP activity.
Visualizing the PARP Signaling Pathway and the Role of 2'-deoxy-NAD+
The following diagrams illustrate the PARP-dependent signaling pathway and the experimental workflow for using 2'-deoxy-NAD+ as a negative control.
Caption: PARP1 activation by DNA damage and subsequent PAR synthesis.
Caption: Workflow for a PARP activity assay with controls.
References
- 1. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Comparative Analysis of 2'-deoxy-NAD+ Inhibitory Potency on PARP Family Members: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PARP Inhibition and NAD+ Analogs
The poly(ADP-ribose) polymerase (PARP) superfamily comprises 17 members that play crucial roles in a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP enzymes utilize NAD+ as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a post-translational modification known as ADP-ribosylation.[2] The founding and most studied member, PARP1, is a key player in the repair of single-strand DNA breaks (SSBs).[1][3] Inhibition of PARP activity, particularly PARP1 and PARP2, has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4]
The development of PARP inhibitors has largely focused on molecules that compete with NAD+ for binding to the catalytic domain of the PARP enzymes.[2] NAD+ analogs, such as 2'-deoxy-NAD+, are therefore valuable tools for studying the structure and function of PARP enzymes and can serve as scaffolds for the development of novel inhibitors. Understanding the inhibitory potency and selectivity of such analogs across the PARP family is critical for their application in research and drug development.
Quantitative Data Summary
As of the latest literature review, specific IC50 values for 2'-deoxy-NAD+ against a comprehensive panel of PARP family members have not been published. To facilitate future studies, the following table provides a standardized format for presenting such comparative data.
| PARP Family Member | Common Function | IC50 of 2'-deoxy-NAD+ (µM) | Reference |
| PARP1 | DNA single-strand break repair, chromatin modification | Data not available | |
| PARP2 | DNA single-strand break repair, telomere maintenance | Data not available | |
| PARP3 | DNA double-strand break repair | Data not available | |
| TNKS1 (PARP5a) | Wnt/β-catenin signaling, telomere maintenance | Data not available | |
| TNKS2 (PARP5b) | Wnt/β-catenin signaling, telomere maintenance | Data not available |
Experimental Protocols
To determine the inhibitory potency (IC50) of 2'-deoxy-NAD+ against different PARP family members, a standardized in vitro enzymatic assay can be employed. The following protocol is a generalized methodology based on commonly used PARP activity assays.[5][6][7]
In Vitro PARP Inhibition Assay (Chemiluminescent)
This assay measures the amount of poly(ADP-ribose) (PAR) produced by the PARP enzyme, which is proportional to its activity.
Materials:
-
Recombinant human PARP enzymes (e.g., PARP1, PARP2, PARP3, TNKS1, TNKS2)
-
Activated DNA (e.g., nicked calf thymus DNA) for DNA-dependent PARPs
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Biotinylated NAD+
-
2'-deoxy-NAD+ (or other test compounds)
-
Histone-coated 96-well plates
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2'-deoxy-NAD+ in the assay buffer. A typical starting concentration range would be from 1 µM to 1 mM. Include a vehicle control (assay buffer without the inhibitor).
-
Reaction Setup: To each well of the histone-coated plate, add the following components in order:
-
Assay Buffer
-
Recombinant PARP enzyme (pre-diluted to a working concentration determined by enzyme titration)
-
Activated DNA (for DNA-dependent PARPs)
-
2'-deoxy-NAD+ dilution or vehicle control
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add biotinylated NAD+ to each well to start the enzymatic reaction. The final concentration of biotinylated NAD+ should be at or near its Km for the respective PARP enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the 2'-deoxy-NAD+ concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the PARP signaling pathway and a typical experimental workflow for determining PARP inhibition.
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: Experimental workflow for an in vitro PARP inhibition assay.
Conclusion
While direct comparative data on the inhibitory potency of 2'-deoxy-NAD+ across the PARP family is currently lacking, this guide provides the necessary framework for researchers to conduct these important studies. The provided experimental protocol offers a standardized method for determining IC50 values, and the data table structure ensures clear and comparable results. The visualizations of the PARP signaling pathway and the experimental workflow serve as valuable tools for understanding the biological context and the practical aspects of this research. Further investigation into the selectivity profile of 2'-deoxy-NAD+ and other NAD+ analogs will undoubtedly contribute to a deeper understanding of PARP biology and aid in the development of next-generation PARP inhibitors.
References
- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. rndsystems.com [rndsystems.com]
In Vivo Validation of NAD+ Boosting Strategies: A Comparative Guide to Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of molecules that can augment Nicotinamide Adenine Dinucleotide (NAD+) levels in vivo is a rapidly advancing field in biomedical research, with profound implications for aging and age-related diseases. While the topic of interest is the in vivo validation of 2'-deoxy-NAD+, a comprehensive search of the scientific literature did not yield specific in vivo studies on a molecule explicitly named "2'-deoxy-NAD+". The vast body of research in this area focuses on established NAD+ precursors, primarily Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR).
This guide, therefore, provides an objective comparison of the in vivo effects of NMN and NR, which are currently the most extensively studied and promising alternatives for raising NAD+ levels in relevant animal models. The aim is to equip researchers, scientists, and drug development professionals with a concise yet detailed overview of the experimental evidence supporting the therapeutic potential of these NAD+ boosting strategies.
Comparative Efficacy of NMN and NR in Preclinical In Vivo Models
Numerous preclinical studies have demonstrated the potential of NMN and NR to ameliorate age-related physiological decline and combat various disease pathologies in animal models.[1][2][3] Both molecules are precursors in the NAD+ salvage pathway and have been shown to effectively increase NAD+ levels in various tissues.[3][4] The following tables summarize key quantitative findings from in vivo studies.
Table 1: Effects of Nicotinamide Mononucleotide (NMN) in Animal Models
| Model System | Dosage and Administration | Key In Vivo Effects | Reference |
| Old Mice | 500 mg/kg/day, intraperitoneal injection for 7 days | Reversed age-associated changes in muscle, increased mitochondrial function and ATP production, reduced inflammation. | [1] |
| Aged Mice | Not specified | Improved oocyte quality and ovulation rate, leading to an increased number of live births. | [5] |
| Mouse Model of Cardiomyopathy | Not specified | SIRT3-mediated improvements in cardiac and extracardiac metabolic function. | [2] |
| Elderly Mice | Not specified | Increased number of endothelial cells and improved endothelial function via a SIRT1-dependent mechanism, leading to enhanced blood flow and endurance. | [2] |
Table 2: Effects of Nicotinamide Riboside (NR) in Animal Models
| Model System | Dosage and Administration | Key In Vivo Effects | Reference |
| Old Mice (20-month-old) | Not specified | Extended lifespan by nearly 5%, improved mitochondrial function, and preserved stem cell function. | [1] |
| APP/PS1 Transgenic Mice (Alzheimer's Model) | 5-month treatment | Increased brain NAD+ levels, reduced expression of proinflammatory cytokines, and decreased activation of microglia and astrocytes. | [6] |
| Healthy Middle-aged and Older Adults (Human Study) | Not specified | Safely boosted NAD+ levels. | [7] |
| Healthy Human Subject | 1000 mg/kg for 7 days (oral) | Increased blood NAD+ and NAAD levels by 2.7 times. | [8] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of NMN and NR are primarily attributed to the replenishment of the NAD+ pool, which in turn modulates the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[5][9] These enzymes are critical regulators of numerous cellular processes, including DNA repair, inflammation, and energy metabolism.[5][9]
NAD+ Salvage Pathway
The diagram below illustrates the conversion of NMN and NR into NAD+ through the salvage pathway, which is the primary route for NAD+ biosynthesis from these precursors in mammalian cells.[1][4]
Caption: NAD+ Salvage Pathway Diagram.
Representative In Vivo Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of an NAD+ precursor in a mouse model of age-related disease.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature, based on the descriptions provided in the search results.
Protocol 1: In Vivo Administration of NMN in Aged Mice
-
Objective: To assess the effect of NMN on age-associated physiological decline in mice.
-
Animal Model: C57BL/6J mice, aged 20-24 months.
-
Treatment:
-
NMN Group: Nicotinamide Mononucleotide (500 mg/kg body weight) dissolved in sterile saline. Administered daily via intraperitoneal (i.p.) injection for 7 consecutive days.[1]
-
Control Group: Administered an equivalent volume of sterile saline via i.p. injection.
-
-
Endpoint Analysis:
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and skeletal muscle (e.g., gastrocnemius, tibialis anterior) is rapidly dissected and flash-frozen in liquid nitrogen for subsequent analysis.
-
Mitochondrial Function: Assessed by measuring oxygen consumption rates in isolated mitochondria or permeabilized muscle fibers using high-resolution respirometry.
-
ATP Levels: Measured in muscle lysates using a luciferin-luciferase-based assay.
-
Inflammation Markers: Quantified by measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in muscle tissue using qPCR or ELISA.
-
Protocol 2: Evaluation of NR in a Mouse Model of Alzheimer's Disease
-
Objective: To determine the neuroprotective effects of NR in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: APP/PS1 transgenic mice, which develop amyloid-beta pathology.
-
Treatment:
-
NR Group: Nicotinamide Riboside administered in the drinking water or chow for a period of 5 months.[6]
-
Control Group: Wild-type and APP/PS1 mice receiving a standard diet and water.
-
-
Endpoint Analysis:
-
Brain Tissue Collection: Mice are euthanized, and brains are collected. One hemisphere is fixed for immunohistochemistry, and the other is dissected and frozen for biochemical and molecular analyses.
-
NAD+ Levels: Measured in brain homogenates using LC-MS/MS or enzymatic cycling assays.
-
Neuroinflammation: Assessed by immunohistochemical staining for microglial (Iba1) and astrocyte (GFAP) markers in brain sections. The expression of proinflammatory cytokines is measured by qPCR.
-
DNA Damage and Apoptosis: Evaluated using techniques such as the TUNEL assay for apoptosis and staining for DNA damage markers (e.g., γH2AX).
-
Conclusion
While the in vivo effects of "2'-deoxy-NAD+" remain to be elucidated, the existing body of evidence for the NAD+ precursors NMN and NR provides a robust foundation for further research and development. In vivo studies in various animal models have consistently demonstrated their ability to raise NAD+ levels and counteract age-related and disease-driven pathologies.[1][2][3][6] The data presented in this guide offer a comparative overview to aid researchers in designing future studies and selecting appropriate molecules for investigating the therapeutic potential of boosting NAD+ metabolism. Further head-to-head comparison studies in standardized models are warranted to definitively establish the relative efficacy and tissue-specific effects of these promising NAD+ precursors.
References
- 1. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ in Aging: Molecular Mechanisms and Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Regulatory Role of NAD in Human and Animal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAD+ supplementation reduces neuroinflammation and cell senescence in a transgenic mouse model of Alzheimer's disease via cGAS-STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldmanlaboratories.com [goldmanlaboratories.com]
- 8. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vitadao.com [vitadao.com]
Safety Operating Guide
Safe Disposal of 2'-Deoxy-NAD+: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 2'-Deoxy-NAD+ must adhere to specific disposal procedures to ensure laboratory safety and regulatory compliance. Based on its classification as a hazardous substance, 2'-Deoxy-NAD+ and its containers must be disposed of through an approved waste disposal plant. This guide provides essential, step-by-step instructions for the proper management and disposal of 2'-Deoxy-NAD+ waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for 2'-Deoxy-NAD+. This compound is harmful if swallowed and may cause damage to organs. Therefore, appropriate personal protective equipment (PPE), including gloves, and safety glasses, should be worn at all times. Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Hazard and Exposure Data
The following table summarizes the key hazard information for 2'-Deoxy-NAD+ as per the available Safety Data Sheet.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed. | P501: Dispose of contents/ container to an approved waste disposal plant. |
| Specific Target Organ Toxicity — Single Exposure (Category 2) |
| Warning | H371: May cause damage to organs (Eyes, Central nervous system). |
Step-by-Step Disposal Protocol
The proper disposal of 2'-Deoxy-NAD+ is a multi-step process that begins at the point of generation within the laboratory and concludes with its collection by a certified hazardous waste handler.
Step 1: Waste Identification and Segregation
-
Clearly identify all waste containing 2'-Deoxy-NAD+, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).
-
This waste must be segregated from non-hazardous waste streams. Do not mix 2'-Deoxy-NAD+ waste with other chemical wastes unless compatibility has been confirmed to avoid potentially dangerous reactions.
Step 2: Container Selection and Labeling
-
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. Plastic containers are often preferred for storing hazardous waste.
-
The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "2'-Deoxy-NAD+" or "2'-Deoxy-Nicotinamide Adenine Dinucleotide." Avoid using abbreviations.
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard pictograms.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the waste container is kept closed except when adding waste.
-
Utilize secondary containment, such as a tray, to capture any potential leaks or spills from the primary container.
Step 4: Arranging for Disposal
-
Once the waste container is full or has been stored for the maximum allowable time according to your institution's policy (often up to 12 months), arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Complete any required waste disposal forms, providing accurate information about the contents of the waste container.
Step 5: Empty Container Disposal
-
An empty container that held 2'-Deoxy-NAD+ must be managed as hazardous waste unless it has been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original labels from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2'-Deoxy-NAD+.
Caption: Disposal workflow for 2'-Deoxy-NAD+.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific policies and procedures for hazardous waste disposal. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with local, state, and federal regulations.
Comprehensive Safety and Handling Guide for 2'-Deoxy-NAD+
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2'-Deoxy-NAD+. It offers procedural, step-by-step guidance to ensure safe operational handling and disposal in a laboratory setting.
Hazard Identification and Classification
2'-Deoxy-NAD+ is classified as a hazardous substance. Below is a summary of its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Specific target organ toxicity — single exposure | 2 | H371: May cause damage to organs (Eyes, Central nervous system). |
Signal Word: Warning
Hazard Pictograms:


Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling 2'-Deoxy-NAD+.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Gloves must be inspected before use and disposed of after. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin and Body Protection | Laboratory coat | Long-sleeved to cover skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are not sufficient to control airborne dust. |
Operational Handling Protocol
Adherence to the following step-by-step protocol is crucial for the safe handling of 2'-Deoxy-NAD+.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don all required personal protective equipment (PPE) as listed in the table above.
2. Handling the Compound:
-
Handle 2'-Deoxy-NAD+ in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.
-
Avoid direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.
-
Weigh the compound carefully to minimize dust generation.
3. In Case of Exposure:
-
If swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor.
-
If on skin: Remove contaminated clothing and rinse the affected skin area with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air. Call a physician if you feel unwell.
Disposal Plan
Proper disposal of 2'-Deoxy-NAD+ and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
2. Container Disposal:
-
Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.
3. Decontamination:
-
Thoroughly clean all surfaces and equipment that have come into contact with 2'-Deoxy-NAD+ using an appropriate cleaning agent.
Workflow for Handling 2'-Deoxy-NAD+
The following diagram illustrates the logical workflow for the safe handling and disposal of 2'-Deoxy-NAD+.
Caption: Safe Handling and Disposal Workflow for 2'-Deoxy-NAD+
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
